3-((Benzyloxy)methyl)cyclopentan-1-one
Description
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(phenylmethoxymethyl)cyclopentan-1-one |
InChI |
InChI=1S/C13H16O2/c14-13-7-6-12(8-13)10-15-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChI Key |
VIGXEUUVXTZVRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1COCC2=CC=CC=C2 |
Origin of Product |
United States |
An In-depth Technical Guide to the Synthesis of 3-((Benzyloxy)methyl)cyclopentan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic protocols for 3-((benzyloxy)methyl)cyclopentan-1-one, a valuable building block in medicinal chemistry and natural product synthesis, particularly as a precursor for prostaglandins and other biologically active molecules.[1] This document delves into the core chemical principles, step-by-step methodologies, and critical experimental parameters for two primary synthetic strategies: the benzylation of a pre-formed hydroxymethyl cyclopentanone and the direct conjugate addition of a benzyloxymethyl moiety to a cyclopentenone scaffold. The guide is designed to equip researchers with the necessary knowledge to confidently and efficiently synthesize this target molecule.
Introduction: The Significance of the Cyclopentanone Core
The cyclopentanone ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceutical agents.[2] Its prevalence stems from its conformational flexibility and its role as a versatile scaffold for the introduction of various functional groups with precise stereochemical control. Specifically, 3-substituted cyclopentanones are key intermediates in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects, including the regulation of inflammation and blood pressure.[1][3] The benzyloxymethyl substituent at the 3-position serves as a protected hydroxymethyl group, which is a common feature in many prostaglandin analogues. The benzyl protecting group is advantageous due to its relative stability under a range of reaction conditions and its facile removal via hydrogenolysis.
This guide will explore two robust and scientifically-grounded synthetic pathways to access 3-((benzyloxy)methyl)cyclopentan-1-one, providing detailed protocols and explaining the rationale behind the chosen reagents and conditions.
Synthetic Strategy I: Two-Step Synthesis via a Hydroxymethyl Intermediate
This approach involves the initial synthesis of 3-(hydroxymethyl)cyclopentan-1-one, followed by the protection of the hydroxyl group as a benzyl ether. This strategy offers a high degree of control and is often preferred when the starting materials are readily available and potential side reactions in a one-pot approach are a concern.
Synthesis of 3-(Hydroxymethyl)cyclopentan-1-one
The synthesis of the key intermediate, 3-(hydroxymethyl)cyclopentan-1-one, can be achieved through various methods, including hydroxymethylation reactions and cyclization strategies.[4] A common and effective approach is the reduction of a corresponding carboxylic acid or ester derivative of cyclopentanone.
Diagram 1: Overall workflow for Synthetic Strategy I
Caption: Workflow for the two-step synthesis.
Protocol: Benzylation of 3-(Hydroxymethyl)cyclopentan-1-one
The protection of the primary alcohol in 3-(hydroxymethyl)cyclopentan-1-one as a benzyl ether is a crucial step. The Williamson ether synthesis is a classic and reliable method for this transformation.
Causality of Experimental Choices:
-
Base (Sodium Hydride, NaH): A strong, non-nucleophilic base like NaH is used to deprotonate the alcohol, forming a sodium alkoxide. This is essential for the subsequent nucleophilic attack on the benzyl halide. Using a weaker base could result in an incomplete reaction.
-
Benzyl Bromide (BnBr): Benzyl bromide is a reactive electrophile that readily undergoes an SN2 reaction with the alkoxide. Benzyl chloride can also be used, but it is generally less reactive.
-
Solvent (Tetrahydrofuran, THF): Anhydrous THF is a suitable aprotic solvent that dissolves the reactants and does not interfere with the reaction. It is crucial to use a dry solvent to prevent quenching of the sodium hydride.
-
Temperature: The reaction is typically started at 0°C to control the initial exothermic reaction of the alcohol with NaH and then warmed to room temperature to drive the etherification to completion.
Step-by-Step Methodology:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil. The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere. Anhydrous tetrahydrofuran (THF) is then added to the flask.
-
Alkoxide Formation: A solution of 3-(hydroxymethyl)cyclopentan-1-one (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride in THF at 0°C. The mixture is stirred at this temperature for 30 minutes, during which hydrogen gas evolution is observed.
-
Benzylation: Benzyl bromide (1.2 equivalents) is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0°C. The mixture is then extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-((benzyloxy)methyl)cyclopentan-1-one.
Table 1: Reagents and Typical Reaction Parameters for Benzylation
| Reagent/Parameter | Molar Ratio (to starting material) | Concentration/Purity | Notes |
| 3-(Hydroxymethyl)cyclopentan-1-one | 1.0 | >95% | Must be anhydrous. |
| Sodium Hydride (60% dispersion) | 1.2 | 60% in mineral oil | Handle with care under inert atmosphere. |
| Benzyl Bromide | 1.2 | >98% | Freshly distilled if necessary. |
| Tetrahydrofuran (THF) | - | Anhydrous | Crucial for reaction success. |
| Temperature | - | 0°C to Room Temp. | Controlled addition at low temperature. |
| Reaction Time | - | 12-16 hours | Monitor by TLC. |
| Typical Yield | - | 80-90% | After purification. |
Synthetic Strategy II: One-Pot Synthesis via Conjugate Addition
This more convergent approach involves the direct 1,4-conjugate addition of a benzyloxymethyl nucleophile to cyclopentenone.[5][6] This method can be more efficient in terms of step economy but requires careful preparation and handling of the organometallic reagent. Organocuprates are the reagents of choice for this transformation due to their high propensity for 1,4-addition over 1,2-addition to α,β-unsaturated ketones.
Preparation of the Benzyloxymethyl Cuprate Reagent
The key to this strategy is the formation of a suitable benzyloxymethyl organocuprate reagent. This is typically prepared in situ from an organolithium or Grignard reagent and a copper(I) salt.
Diagram 2: Overall workflow for Synthetic Strategy II
Caption: Workflow for the one-pot conjugate addition.
Causality of Experimental Choices:
-
Benzyloxymethyltributyltin: This is a common precursor for the benzyloxymethyl lithium reagent. The tin-lithium exchange is a clean and efficient way to generate the desired organolithium species.
-
n-Butyllithium (n-BuLi): A strong organolithium base is required for the transmetalation from tin to lithium.
-
Copper(I) Iodide (CuI): This copper(I) salt is used to form the Gilman-type cuprate reagent, which is highly effective for 1,4-additions.
-
Solvent (Tetrahydrofuran, THF): Anhydrous THF is essential for the stability and reactivity of the organometallic reagents.
-
Low Temperature (-78°C): The formation of the organolithium and cuprate reagents, as well as the conjugate addition, are performed at low temperatures to prevent side reactions such as decomposition of the reagents and polymerization of the cyclopentenone.
Protocol: Conjugate Addition to Cyclopentenone
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, a solution of benzyloxymethyltributyltin (1.0 equivalent) in anhydrous THF is cooled to -78°C. n-Butyllithium (1.0 equivalent, as a solution in hexanes) is added dropwise, and the mixture is stirred for 30 minutes at this temperature to generate the benzyloxymethyl lithium reagent.
-
Cuprate Formation: In a separate flame-dried flask, copper(I) iodide (0.5 equivalents) is suspended in anhydrous THF and cooled to -78°C. The freshly prepared benzyloxymethyl lithium solution is then transferred via cannula to the CuI suspension. The mixture is stirred for 30 minutes at -78°C to form the lithium di(benzyloxymethyl)cuprate.
-
Conjugate Addition: A solution of cyclopentenone (1.0 equivalent) in anhydrous THF is added dropwise to the cuprate solution at -78°C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and then extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-((benzyloxy)methyl)cyclopentan-1-one.
Table 2: Reagents and Typical Reaction Parameters for Conjugate Addition
| Reagent/Parameter | Molar Ratio (to cyclopentenone) | Concentration/Purity | Notes |
| Cyclopentenone | 1.0 | >98% | Freshly distilled. |
| Benzyloxymethyltributyltin | 1.0 | >95% | Precursor for the nucleophile. |
| n-Butyllithium | 1.0 | 1.6 M in hexanes | Titrated solution is recommended. |
| Copper(I) Iodide | 0.5 | >98% | Purified if necessary. |
| Tetrahydrofuran (THF) | - | Anhydrous | Essential for organometallic reactions. |
| Temperature | - | -78°C | Strictly maintained throughout. |
| Reaction Time | - | 1-2 hours | Monitor by TLC. |
| Typical Yield | - | 70-85% | After purification. |
Conclusion and Future Perspectives
Both synthetic strategies presented in this guide offer reliable and reproducible methods for the synthesis of 3-((benzyloxy)methyl)cyclopentan-1-one. The choice between the two-step approach and the one-pot conjugate addition will depend on factors such as the availability of starting materials, the scale of the reaction, and the desired level of control over the synthetic process.
For large-scale synthesis, the conjugate addition route may be more advantageous due to its step economy. However, the two-step method via the hydroxymethyl intermediate provides a more modular approach, allowing for the synthesis of various 3-substituted cyclopentanones by simply changing the electrophile in the second step.
Future research in this area may focus on the development of more sustainable and atom-economical methods, such as catalytic enantioselective approaches to introduce the benzyloxymethyl side chain, which would be of significant interest to the pharmaceutical industry.
References
-
LibreTexts Chemistry. (2021, March 16). 3.5: Syntheses of Prostaglandins from Cyclopentanes. Retrieved from [Link]
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LibreTexts Chemistry. (2021, March 4). 3.3: Syntheses of Prostaglandins from Acyclic Precursors. Retrieved from [Link]
-
Bergmeier, S. C., Cobas, A. A., & Rapoport, H. (1993). Chirospecific synthesis of (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, precursor for carbocyclic nucleoside synthesis. Dieckmann cyclization with an .alpha.-amino acid. The Journal of Organic Chemistry, 58(9), 2369–2376. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Studies related to cyclopentanoid natural products. Part 3. Synthesis of pentenomycin and its racemate. Retrieved from [Link]
- Axen, U., Pike, J. E., & Schneider, W. P. (Eds.). (1973). Prostaglandin Synthesis. Academic Press.
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LibreTexts Chemistry. (2021, December 27). 15.2: 1,2- and 1,4-Additions of Organometallic Reagents. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 3-methyl-cyclopentanone.
-
Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Hydroxymethyl)cyclopentan-1-one. Retrieved from [Link]
-
IntechOpen. (2018, January 31). Green Process of Three-Component Prostaglandin Synthesis and Rapid 11C Labelings for Short-Lived PET Tracers: Highly Polished C-Couplings Revolutionizing Advances in Bio- and Medical Sciences. Retrieved from [Link]
-
LibreTexts Chemistry. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Retrieved from [Link]
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3-(Benzyloxy)cyclopentan-1-one (CAS 139914-48-0): Synthesis, Mechanistic Insights, and Applications in Drug Development
Executive Summary
In advanced organic synthesis and medicinal chemistry, orthogonally protected building blocks are the cornerstone of scalable drug development. While occasionally misidentified in literature queries as 3-((benzyloxy)methyl)cyclopentan-1-one, the chemical identifier CAS 139914-48-0 definitively corresponds to 3-(benzyloxy)cyclopentan-1-one [1]. This molecule serves as a versatile, mono-protected cyclopentanolone derivative. By masking the hydroxyl group as a robust benzyl ether, chemists can perform aggressive downstream functionalizations—such as α-alkylation, aldol condensations, or reductive aminations—without compromising the C3 oxygenation state. This whitepaper details the physicochemical profile, validated synthetic methodologies, and strategic pharmaceutical applications of this critical intermediate.
Physicochemical Profiling
Understanding the physical properties of 3-(benzyloxy)cyclopentan-1-one is essential for designing appropriate reaction conditions, workups, and purification strategies[1].
| Property | Value |
| Chemical Name | 3-(Benzyloxy)cyclopentan-1-one |
| CAS Number | 139914-48-0 |
| Molecular Formula | C12H14O2 |
| Molecular Weight | 190.24 g/mol |
| SMILES | O=C1CCC(C1)OCc1ccccc1 |
| Physical State | Clear Liquid (at Room Temperature) |
| Storage Conditions | Sealed in a dry environment, Room Temperature |
| Solubility Profile | Soluble in DCM, EtOAc, MeOH, THF; Insoluble in H₂O |
Mechanistic Synthesis: The Oxa-Michael Paradigm
The most atom-economical and scalable route to 3-(benzyloxy)cyclopentan-1-one is the oxa-Michael addition of benzyl alcohol to cyclopent-2-en-1-one[2]. Unlike classical substitution reactions that require pre-functionalized leaving groups, the oxa-Michael approach directly utilizes the electron-deficient alkene of the enone.
Under basic conditions, the catalyst deprotonates benzyl alcohol to form a nucleophilic benzyloxide species. This species attacks the β-carbon of the enone, pushing electron density onto the carbonyl oxygen to form an enolate intermediate. Subsequent protonation of the enolate yields the target ketone.
Figure 1: Atom-economical oxa-Michael addition pathway for synthesizing CAS 139914-48-0.
Validated Experimental Protocol: Base-Catalyzed Oxa-Michael Addition
As a self-validating system, the following protocol incorporates built-in checkpoints to ensure reproducibility, high yield, and suppression of side reactions.
Objective : To synthesize 3-(benzyloxy)cyclopentan-1-one via DBU-catalyzed conjugate addition.
Reagents :
-
Cyclopent-2-en-1-one (1.0 equiv, 10.0 mmol, 821 mg)
-
Benzyl alcohol (1.2 equiv, 12.0 mmol, 1.30 g)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv, 1.0 mmol, 152 mg)
-
Dichloromethane (DCM), anhydrous (20 mL)
Step-by-Step Methodology & Causality :
-
Preparation : Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Causality: Water can act as a competing nucleophile, leading to the formation of 3-hydroxycyclopentan-1-one.
-
-
Reagent Mixing : Add anhydrous DCM (20 mL) and benzyl alcohol (1.30 g). Cool the mixture to 0 °C using an ice-water bath.
-
Catalyst Addition : Add DBU (152 mg) dropwise.
-
Causality: DBU acts as a sterically hindered, non-nucleophilic base. It activates the benzyl alcohol via hydrogen bonding/deprotonation without directly attacking the Michael acceptor.
-
-
Substrate Addition : Slowly add cyclopent-2-en-1-one (821 mg) over 10 minutes.
-
Causality: Slow addition prevents localized heating and minimizes base-catalyzed homopolymerization or aldol self-condensation of the enone.
-
-
Reaction Progression & Self-Validation : Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature.
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The enone starting material is UV-inactive but stains readily with KMnO₄ (Rf ~0.3). The successful formation of the product is confirmed by the appearance of a strongly UV-active spot (due to the benzyl ring) at Rf ~0.5.
-
-
Quenching : Quench the reaction with saturated aqueous NH₄Cl (15 mL).
-
Causality: The oxa-Michael addition is reversible. Aqueous ammonium chloride neutralizes the DBU prior to solvent removal. If the base remains active during concentration, the equilibrium shifts, promoting retro-Michael cleavage and drastically reducing the yield.
-
-
Extraction & Purification : Extract the aqueous layer with DCM (3 x 15 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, 100% Hexanes to 85:15 Hexanes/EtOAc) to yield the product as a clear oil.
Downstream Applications in Drug Discovery
The 3-(benzyloxy)cyclopentan-1-one core is a privileged scaffold in medicinal chemistry. The strategic placement of the ketone allows for diverse functionalization, while the benzyl ether provides a stable, lipophilic handle that can be cleaved orthogonally via hydrogenolysis (Pd/C, H₂) at late stages of synthesis[3].
-
Carbocyclic Nucleosides : Diastereoselective reduction of the ketone yields the cis- or trans-cyclopentanol, which can be activated and displaced by purine or pyrimidine bases to form antiviral carbocyclic nucleosides.
-
Prostaglandin Analogs : The α-positions (C2 and C5) are highly acidic. Regioselective enolate formation allows for the sequential alkylation required to build the upper and lower side chains of prostaglandin derivatives.
-
HIV-1 Protease Inhibitors : Cyclopentanone derivatives synthesized via oxa-Michael reactions are critical precursors for complex, multi-ring systems, including potent HIV-1 protease inhibitors[3].
Figure 2: Strategic downstream functionalization of the protected cyclopentanone core.
Analytical Characterization Signatures
To ensure the structural integrity of the synthesized CAS 139914-48-0, the following analytical signatures should be verified during Quality Control (QC):
-
¹H NMR (CDCl₃, 400 MHz) :
-
δ 7.38 – 7.27 (m, 5H): Aromatic protons of the benzyl group.
-
δ 4.52 (s, 2H): Benzylic methylene protons (-O-CH₂-Ph).
-
δ 4.30 – 4.22 (m, 1H): Methine proton at C3, shifted downfield due to the adjacent ether oxygen.
-
δ 2.55 – 2.20 (m, 4H): Methylene protons at C2 and C5, split into complex multiplets due to diastereotopic relationships and proximity to the carbonyl.
-
-
IR (ATR, Neat) :
-
A sharp, strong absorption band at ~1740 cm⁻¹ confirms the presence of the strained 5-membered cyclic ketone.
-
A strong band at ~1100 cm⁻¹ corresponds to the C-O-C ether stretch.
-
References
-
Huang, Y., & Li, X. "Applications of Michael Addition Reaction in Organic Synthesis". Current Organic Synthesis, 2017. URL:[Link][2]
-
Hazra, A., et al. "Accessing HIV-1 Protease Inhibitors through Visible-Light-Mediated Sequential Photocatalytic Decarboxylative Radical Conjugate Addition–Elimination–Oxa-Michael Reactions". Organic Letters, 2021. URL:[Link][3]
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Physical and chemical characteristics of 3-((Benzyloxy)methyl)cyclopentan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical characteristics of 3-((Benzyloxy)methyl)cyclopentan-1-one, a valuable building block in organic synthesis and medicinal chemistry. Drawing upon field-proven insights, this document delves into the compound's properties, synthesis, reactivity, and analytical characterization, offering a crucial resource for its application in research and development.
Core Molecular Attributes
3-((Benzyloxy)methyl)cyclopentan-1-one, with the CAS Number 139914-48-0, is a carbocyclic ketone featuring a cyclopentanone ring substituted at the 3-position with a benzyloxymethyl group.[1][2] This structural motif, combining a flexible alicyclic core with a bulky, aromatic ether side chain, imparts a unique combination of lipophilicity and polarity, making it an attractive intermediate for the synthesis of complex molecular architectures.
Chemical Structure
The structural formula of 3-((Benzyloxy)methyl)cyclopentan-1-one is C12H14O2.[1][2] The molecule's three-dimensional conformation is dictated by the puckered nature of the cyclopentane ring and the rotational freedom of the benzyloxymethyl substituent.
Figure 1: Chemical Structure of 3-((Benzyloxy)methyl)cyclopentan-1-one.
Physicochemical Properties
The compound exists as a liquid at room temperature.[1][2] A summary of its key physicochemical properties is presented in the table below. It is important to note that while some experimental data is available from commercial suppliers, other parameters may be based on computational predictions.
| Property | Value | Source |
| CAS Number | 139914-48-0 | [1][2] |
| Molecular Formula | C12H14O2 | [1][2] |
| Molecular Weight | 190.24 g/mol | [1][2] |
| Physical Form | Liquid | [1][2] |
| Purity | 95% | [1] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [1][2] |
Synthesis and Reactivity
The synthesis of 3-((Benzyloxy)methyl)cyclopentan-1-one is not extensively detailed in publicly available literature, with many references pointing to the synthesis of its cyclobutane analog. However, general synthetic strategies for substituted cyclopentanones can be applied.
A plausible and commonly employed synthetic route would involve the Michael addition of a benzyloxymethyl cuprate to cyclopent-2-en-1-one. This approach offers good control over the introduction of the side chain at the 3-position of the cyclopentanone ring.
Figure 2: Plausible synthetic pathway for 3-((Benzyloxy)methyl)cyclopentan-1-one.
The reactivity of this molecule is primarily governed by the ketone functional group and the benzylic ether. The ketone can undergo a variety of transformations, including reduction to the corresponding alcohol, reductive amination, and aldol condensation. The benzyl ether is relatively stable but can be cleaved under hydrogenolysis conditions, a common deprotection strategy in multi-step synthesis.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity and purity of 3-((Benzyloxy)methyl)cyclopentan-1-one. The following techniques are essential for its quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~4.5 ppm), signals for the methine and methylene protons of the cyclopentanone ring, and the methylene protons of the benzyloxymethyl side chain. The exact chemical shifts and coupling patterns will depend on the stereochemistry and conformation of the molecule.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon (typically >200 ppm), aromatic carbons of the benzyl group (in the 127-138 ppm region), the benzylic methylene carbon, and the aliphatic carbons of the cyclopentanone ring and the side chain.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found in the region of 1740-1750 cm⁻¹. Other significant peaks will include those for C-H stretching of the aromatic and aliphatic portions of the molecule, and C-O stretching of the ether linkage.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight of the compound. For 3-((Benzyloxy)methyl)cyclopentan-1-one, the molecular ion peak [M]⁺ would be observed at m/z 190.24. Predicted adducts, such as [M+H]⁺ and [M+Na]⁺, would appear at m/z 191.11 and 213.09, respectively.
Applications in Drug Development and Research
While specific applications for 3-((Benzyloxy)methyl)cyclopentan-1-one are not widely reported, its structural features suggest its utility as a versatile intermediate in the synthesis of biologically active molecules. The cyclopentane scaffold is a common feature in many natural products and pharmaceuticals. The benzyloxy group serves as a protecting group for a primary alcohol, which can be deprotected at a later stage of a synthesis to reveal a reactive handle for further functionalization.
The presence of both a ketone and a protected alcohol allows for orthogonal chemical modifications, making it a valuable building block for creating libraries of compounds for drug discovery screening.
Safety and Handling
Based on available data, 3-((Benzyloxy)methyl)cyclopentan-1-one is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
First Aid Measures:
-
If swallowed: Rinse mouth. Get medical help.[3]
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[3]
For detailed safety information, it is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-((Benzyloxy)methyl)cyclopentan-1-one is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and the presence of key functional groups make it a versatile building block for the construction of more complex molecules. A thorough understanding of its physical and chemical properties, coupled with appropriate handling procedures, is essential for its effective and safe utilization in the laboratory. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of novel therapeutics and other advanced materials.
Sources
The Emergence of a Key Synthetic Building Block: A Technical Guide to 3-((Benzyloxy)methyl)cyclopentan-1-one
Abstract
3-((Benzyloxy)methyl)cyclopentan-1-one, a seemingly unassuming cyclopentanone derivative, holds a significant position in the landscape of modern organic synthesis. Its true value is not as a final therapeutic agent, but as a versatile and crucial intermediate in the multi-step synthesis of complex, biologically active molecules, most notably prostaglandins and their analogues. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this important building block. We will delve into the pioneering work in natural product synthesis that necessitated its creation, explore detailed historical and contemporary synthetic protocols, and discuss its applications in drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the strategic importance and practical synthesis of this key cyclopentanoid synthon.
Introduction: The Strategic Importance of a Versatile Cyclopentanone
In the intricate world of pharmaceutical development, the journey from a simple starting material to a complex drug molecule is often a long and challenging one. The efficiency and success of this journey frequently hinge on the availability of well-designed, functionalized building blocks, or "synthons." 3-((Benzyloxy)methyl)cyclopentan-1-one is a prime example of such a synthon. Its structure, featuring a five-membered carbocyclic core, a reactive ketone functionality, and a protected primary alcohol, makes it an ideal precursor for the elaboration of the complex architectures found in a variety of natural products and medicinal agents.
The cyclopentane ring is a common motif in numerous biologically active compounds.[1] The strategic placement of the ketone and the benzyloxy-protected hydroxymethyl group in 3-((benzyloxy)methyl)cyclopentan-1-one allows for a wide range of chemical transformations. The ketone provides a handle for nucleophilic additions and aldol reactions, essential for building side chains, while the benzyloxymethyl group, with its stable yet readily cleavable benzyl ether protecting group, masks a primary alcohol that can be revealed at a later, strategic point in a synthetic sequence. This combination of functionalities has made it an invaluable tool in the synthetic chemist's arsenal, particularly in the field of prostaglandin research.
A Historical Perspective: Born from the Pursuit of Prostaglandins
The story of 3-((benzyloxy)methyl)cyclopentan-1-one is intrinsically linked to the monumental efforts in the total synthesis of prostaglandins in the mid-20th century. Prostaglandins, a class of lipid compounds with a wide range of physiological effects, presented a formidable synthetic challenge due to their complex stereochemistry. The groundbreaking work of chemists like E.J. Corey and Gilbert Stork not only conquered this challenge but also laid the foundation for modern synthetic organic chemistry, and in the process, gave rise to a host of critical intermediates.
While a singular "discovery" paper for 3-((benzyloxy)methyl)cyclopentan-1-one is not readily identifiable, its genesis can be traced back to the development of key synthetic strategies for constructing the prostaglandin core. The landmark 1969 publication by E.J. Corey and his team on the stereo-controlled synthesis of prostaglandins F2α and E2 introduced the famous "Corey lactone," a bicyclic intermediate that became a cornerstone of prostaglandin synthesis for decades.[2][3][4] The Corey lactone, and its subsequent transformations, involved the manipulation of a functionalized cyclopentane ring, often with a protected hydroxymethyl group.
Similarly, the innovative approaches developed by Gilbert Stork and his group, such as the use of 4-cumyloxy-2-cyclopentenone and the synthesis of prostaglandins via methylenecyclopentanones, further underscored the importance of substituted cyclopentanone intermediates.[1][3] Although these early papers may not explicitly name 3-((benzyloxy)methyl)cyclopentan-1-one, the chemical logic and the synthetic intermediates described strongly suggest its implicit creation and use. The protection of a hydroxymethyl group as a benzyl ether was a common and logical step to prevent its interference in subsequent reactions targeting the ketone or other parts of the molecule.
A closely related compound, (4R)-4-Benzyloxy-2-benzyloxymethylcyclopent-2-en-1-one, was explicitly mentioned as a key intermediate in the synthesis of the cyclopentanoid antibiotic pentenomycin.[5] This further solidifies the importance of benzyloxy-protected cyclopentanone scaffolds in the synthesis of complex natural products during that era.
The historical narrative, therefore, is not one of a sudden discovery, but of a gradual emergence of a strategically vital building block, born out of the necessity to solve one of the most significant synthetic challenges of the time.
Synthetic Methodologies: From Classical Approaches to Modern Innovations
The synthesis of 3-((Benzyloxy)methyl)cyclopentan-1-one can be approached from several angles, reflecting the evolution of synthetic organic chemistry over the years. Early syntheses were often embedded within longer total synthesis routes, while modern methods focus on more direct and efficient preparations, sometimes from renewable resources.
The Classical Approach: Derivatization of 3-Hydroxymethylcyclopentanone
A logical and widely applicable route to 3-((benzyloxy)methyl)cyclopentan-1-one involves the protection of the commercially available or readily synthesized precursor, 3-hydroxymethylcyclopentanone.
Diagram: Retrosynthetic Analysis of 3-((Benzyloxy)methyl)cyclopentan-1-one
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Protocol: Benzylation of 3-Hydroxymethylcyclopentanone
-
Dissolution: Dissolve 3-hydroxymethylcyclopentanone (1.0 eq) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq) portion-wise. The evolution of hydrogen gas will be observed. Stir the mixture at this temperature for 30-60 minutes, or until gas evolution ceases, to form the corresponding alkoxide.
-
Benzylation: To the cooled alkoxide solution, add benzyl bromide (BnBr, 1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3-((benzyloxy)methyl)cyclopentan-1-one.
Causality in Experimental Choices:
-
Aprotic Solvent: The use of an aprotic solvent like THF or DMF is crucial to prevent the quenching of the strong base and the alkoxide intermediate.
-
Strong Base: A strong base like NaH is required to quantitatively deprotonate the primary alcohol in the presence of the enolizable ketone.
-
Benzyl Bromide: Benzyl bromide is a highly reactive electrophile, making it an excellent choice for the SN2 reaction with the alkoxide.
-
Purification: Column chromatography is typically necessary to separate the desired product from any unreacted starting material, over-alkylated byproducts, and benzyl alcohol formed from any residual moisture.
Modern Approaches: Synthesis from Renewable Feedstocks
More recently, the synthesis of the core scaffold, 3-hydroxymethylcyclopentanone, has been achieved from renewable resources, specifically from 5-hydroxymethylfurfural (HMF), a key platform chemical derived from biomass. This approach represents a significant step towards more sustainable chemical manufacturing.
Diagram: Synthesis of 3-Hydroxymethylcyclopentanone from HMF
Caption: A green synthetic route to the precursor.
This transformation typically involves a one-pot catalytic process where HMF undergoes hydrogenation and a subsequent Piancatelli rearrangement to form the cyclopentanone ring system.[6] This innovative route provides a more environmentally friendly alternative to traditional petroleum-based syntheses. Once 3-hydroxymethylcyclopentanone is obtained, it can be converted to the target compound via the benzylation protocol described above.
Applications in Drug Discovery and Development
The utility of 3-((benzyloxy)methyl)cyclopentan-1-one extends beyond prostaglandin synthesis. Its versatile structure makes it a valuable starting material for the synthesis of a variety of other biologically active molecules. For instance, the cyclopentane core can serve as a scaffold for the development of novel antiviral and anticancer agents, where the functional groups allow for the introduction of diverse pharmacophores. The ability to stereoselectively manipulate the cyclopentane ring, often starting from chiral pool materials or through asymmetric synthesis, further enhances its value in the development of enantiomerically pure drugs.
Conclusion
3-((Benzyloxy)methyl)cyclopentan-1-one is a testament to the enduring legacy of the golden age of total synthesis. While it may not be a household name, its role as a key intermediate in the construction of complex and life-saving medicines is undeniable. From its origins in the ambitious pursuit of prostaglandins to its modern synthesis from renewable feedstocks, the story of this versatile building block is a reflection of the evolution of organic synthesis itself. For researchers and scientists in the field of drug discovery, a thorough understanding of the history, synthesis, and strategic application of such fundamental synthons remains a cornerstone of innovation.
References
-
Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl). Journal of the American Chemical Society, 91(20), 5675–5677. [Link][2][7]
-
Stork, G., & Isobe, M. (1975). Simple total synthesis of prostaglandins from 4-cumyloxy-2-cyclopentenone. Journal of the American Chemical Society, 97(21), 6260–6261. [Link][3][8]
-
SynArchive. (2011-2026). Synthesis of Prostaglandin F2α by Elias J. Corey (1969). Retrieved from [Link][3]
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
-
Studies related to cyclopentanoid natural products. Part 3. Synthesis of pentenomycin and its racemate. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-6. (1981). [Link][5][9]
-
Stork, G., & Isobe, M. (1975). General approach to prostaglandins via methylenecyclopentanones. Total synthesis of (+-)-prostaglandin F2.alpha. Journal of the American Chemical Society, 97(16), 4745–4746. [Link][1]
-
A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. (2023). Catalysts, 13(7), 1109. [Link][6]
-
Selective Conversion of HMF into 3‐Hydroxymethylcyclopentylamine through a One‐Pot Cascade Process in Aqueous Phase over Bimetallic NiCo Nanoparticles as Catalyst. (2020). ChemCatChem, 12(15), 3875-3884. [Link][4]
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The Strategic Application of 3-((Benzyloxy)methyl)cyclopentan-1-one in Asymmetric Synthesis: A Technical Guide
Abstract
In the landscape of modern synthetic organic chemistry, the demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development and utilization of versatile chiral building blocks. Among these, 3-((benzyloxy)methyl)cyclopentan-1-one has emerged as a cornerstone synthon for the construction of complex molecular architectures. Its rigid cyclopentanone framework, coupled with a strategically placed and readily manipulable benzyloxymethyl side chain, provides a powerful handle for stereocontrol in a variety of synthetic transformations. This in-depth technical guide provides a comprehensive overview of the synthesis, key chemical manipulations, and strategic applications of 3-((benzyloxy)methyl)cyclopentan-1-one as a chiral building block, with a particular focus on its pivotal role in the synthesis of prostaglandins and carbocyclic nucleoside analogues. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their synthetic endeavors.
Introduction: The Rationale for a Pre-functionalized Chiral Cyclopentanone Core
The five-membered carbocyclic ring is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceutical agents. The stereochemical arrangement of substituents on this ring is often critical for biological activity. Consequently, the ability to construct these cyclopentanoid systems with high levels of stereocontrol is a paramount challenge in organic synthesis.
3-((Benzyloxy)methyl)cyclopentan-1-one offers a compelling solution to this challenge. The rationale for its utility is threefold:
-
Pre-installed Chirality: The chiral center at the 3-position, once established, can direct the stereochemical outcome of subsequent reactions on the cyclopentanone ring. This is a classic example of substrate-controlled diastereoselectivity.
-
Versatile Functionality: The ketone carbonyl group is a versatile functional handle for a wide range of transformations, including reductions, aldol reactions, and conjugate additions. The benzyloxymethyl group serves as a protected hydroxymethyl unit, which can be unmasked at a later stage for further elaboration. The benzyl ether is a robust protecting group, stable to a variety of reaction conditions, yet readily cleaved by hydrogenolysis.
-
Conformational Rigidity: The cyclopentane ring imparts a degree of conformational rigidity, which can enhance the facial selectivity of reactions at the carbonyl group and the α-positions.
This guide will delve into the practical aspects of harnessing these features in the laboratory.
Enantioselective Synthesis: Accessing the Chiral Building Block
The preparation of enantiomerically pure (R)- and (S)-3-((benzyloxy)methyl)cyclopentan-1-one is the critical first step in its application as a chiral building block. Several strategies have been successfully employed, with the choice of method often depending on the desired scale and available resources.
Asymmetric Michael Addition to Cyclopentenone
One of the most elegant and widely adopted approaches involves the asymmetric conjugate addition of a benzyloxymethyl group equivalent to cyclopentenone. Organocatalysis has proven to be particularly effective in this regard.
Conceptual Workflow:
Figure 1: Asymmetric Michael Addition Workflow.
Protocol: Organocatalytic Asymmetric Michael Addition
This protocol is a representative example based on established methodologies for asymmetric conjugate additions to enones.
Materials:
-
2-Cyclopenten-1-one
-
Benzyl alcohol
-
Paraformaldehyde
-
(S)- or (R)-Proline
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In situ generation of the nucleophile: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine benzyl alcohol and paraformaldehyde in DMSO. Stir the mixture at room temperature until the paraformaldehyde dissolves completely. This generates the benzyloxymethyl nucleophile precursor.
-
Catalyst addition: To the solution from step 1, add the chiral proline catalyst (e.g., (S)-proline for the (S)-enantiomer of the product).
-
Michael addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature, optimization may be required) and add 2-cyclopenten-1-one dropwise.
-
Reaction monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 3-((benzyloxy)methyl)cyclopentan-1-one.
Causality Behind Experimental Choices:
-
Proline as a catalyst: Proline and its derivatives are highly effective organocatalysts for asymmetric Michael additions. They form a chiral enamine intermediate with the cyclopentenone, which then reacts with the nucleophile from a specific face, thereby inducing enantioselectivity.
-
DMSO as a solvent: DMSO is a polar aprotic solvent that is effective in dissolving the reagents and promoting the reaction.
-
Low temperature: Conducting the reaction at lower temperatures can often enhance the enantioselectivity by favoring the transition state leading to the desired enantiomer.
Chiral Resolution
For racemic 3-((benzyloxy)methyl)cyclopentan-1-one, classical resolution via the formation of diastereomeric derivatives is a viable, albeit less elegant, approach.[1]
Conceptual Workflow:
Figure 2: Chiral Resolution Workflow.
This typically involves reacting the ketone with a chiral derivatizing agent (e.g., a chiral hydrazine to form diastereomeric hydrazones) or reducing the ketone to the corresponding alcohol and then resolving the alcohol via diastereomeric ester formation with a chiral acid.[2]
Key Transformations and Strategic Applications
The true power of 3-((benzyloxy)methyl)cyclopentan-1-one lies in its ability to be transformed into a variety of more complex, stereochemically defined molecules.
Synthesis of Prostaglandins: The Corey Lactone Intermediate
Prostaglandins are a class of lipid compounds with a wide range of physiological effects.[3] The synthesis of these complex molecules has been a benchmark in organic chemistry for decades. A key intermediate in many prostaglandin syntheses is the "Corey lactone." 3-((Benzyloxy)methyl)cyclopentan-1-one is a direct precursor to this crucial intermediate.
Retrosynthetic Analysis:
Figure 3: Retrosynthesis of Prostaglandin F2α.
Synthetic Protocol: Conversion to a Corey Lactone Precursor
This protocol outlines the key steps to transform the chiral cyclopentanone into a functionalized lactone ready for elaboration into prostaglandins.
Materials:
-
(S)-3-((benzyloxy)methyl)cyclopentan-1-one
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Sodium sulfite solution
-
Lithium aluminum hydride (LAH) or Diisobutylaluminium hydride (DIBAL-H)
-
Tetrahydrofuran (THF)
-
Sodium sulfate
Procedure:
-
Baeyer-Villiger Oxidation: Dissolve (S)-3-((benzyloxy)methyl)cyclopentan-1-one in DCM and cool the solution to 0 °C. Add m-CPBA portion-wise, maintaining the temperature at 0 °C. The reaction is typically exothermic. Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).
-
Work-up of Oxidation: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution, followed by a sodium sulfite solution to destroy excess peroxide. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Lactone Reduction: Dissolve the crude lactone in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a solution of a suitable reducing agent (e.g., DIBAL-H) dropwise. The choice of reducing agent is critical to achieve partial reduction to the lactol without over-reduction to the diol.
-
Work-up of Reduction: Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir until the layers become clear. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting lactol (a Corey lactone precursor) by flash column chromatography.
Causality Behind Experimental Choices:
-
Baeyer-Villiger Oxidation: This reaction regioselectively inserts an oxygen atom between the carbonyl carbon and the more substituted α-carbon, converting the cyclopentanone into a δ-lactone. The stereochemistry at the 3-position is retained.
-
DIBAL-H as a reducing agent: DIBAL-H is a bulky reducing agent that allows for the controlled, partial reduction of the lactone to the corresponding lactol at low temperatures.
Quantitative Data Summary:
| Step | Reactant | Product | Reagents | Typical Yield |
| 1 | (S)-3-((benzyloxy)methyl)cyclopentan-1-one | δ-Lactone | m-CPBA | 85-95% |
| 2 | δ-Lactone | Lactol (Corey Lactone precursor) | DIBAL-H | 80-90% |
Synthesis of Carbocyclic Nucleosides
Carbocyclic nucleosides are analogues of natural nucleosides where the furanose oxygen is replaced by a methylene group.[4] This modification often imparts increased metabolic stability, making them attractive antiviral and anticancer agents.[4] cis-3-(Hydroxymethyl)cyclopentanol, readily derived from 3-((benzyloxy)methyl)cyclopentan-1-one, is a key precursor for these molecules.[5]
Conceptual Synthetic Pathway:
Figure 4: General Synthesis of Carbocyclic Nucleosides.
Protocol: Preparation of a Carbocyclic Nucleoside Precursor
This protocol describes the conversion of the chiral cyclopentanone to a diol ready for coupling with a nucleobase.
Materials:
-
(R)- or (S)-3-((benzyloxy)methyl)cyclopentan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Ethyl acetate
Procedure:
-
Ketone Reduction: Dissolve the chiral cyclopentanone in methanol and cool to 0 °C. Add NaBH₄ portion-wise. Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).
-
Work-up of Reduction: Quench the reaction by the slow addition of acetone, followed by water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.
-
Debenzylation: Dissolve the crude alcohol in ethyl acetate and add 10% Pd/C. Place the reaction mixture under an atmosphere of hydrogen (e.g., using a balloon or a Parr hydrogenator). Stir vigorously until the debenzylation is complete (monitor by TLC).
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate. Concentrate the filtrate to yield the crude cis-3-(hydroxymethyl)cyclopentanol, which can be purified by column chromatography or used directly in the next step.
Causality Behind Experimental Choices:
-
NaBH₄ for reduction: Sodium borohydride is a mild and selective reducing agent for ketones, which will not affect the benzyl ether. The stereochemical outcome of the reduction is often directed by the existing stereocenter.
-
Pd/C and H₂ for debenzylation: Catalytic hydrogenation is the standard and most efficient method for cleaving benzyl ethers, yielding the free alcohol and toluene as a byproduct.
Conclusion: A Versatile Tool for Asymmetric Synthesis
3-((Benzyloxy)methyl)cyclopentan-1-one has proven to be a highly valuable and versatile chiral building block in organic synthesis. Its ready accessibility in enantiomerically pure form, combined with its strategically placed and readily manipulable functional groups, has enabled the efficient and stereocontrolled synthesis of a wide range of complex and biologically important molecules, most notably prostaglandins and carbocyclic nucleosides. The principles and protocols outlined in this guide demonstrate the power of this synthon and provide a foundation for its application in the discovery and development of new chemical entities. The continued exploration of new reactions and synthetic strategies involving this building block will undoubtedly lead to further advances in the field of asymmetric synthesis.
References
-
Coulthard, G., Erb, W., & Aggarwal, V. K. (2012). Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps. Nature, 489(7415), 278–281. [Link]
-
Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F2.alpha. and E2 (dl). Journal of the American Chemical Society, 91(20), 5675–5677. [Link]
-
Shibasaki, M., & Kanai, M. (2008). Asymmetric Synthesis of Prostaglandins and Related Molecules via Catalytic Asymmetric Reactions. The Journal of Organic Chemistry, 73(13), 4697–4708. [Link]
-
Marquez, V. E., et al. (1998). A Versatile Synthon for the Preparation of 4',1'a-Methano- and 1',1'a-Methanocarbocyclic Nucleosides. The Journal of Organic Chemistry, 63(22), 7738–7747. [Link]
-
Vince, R. (2008). A brief history of the development of carbocyclic nucleosides. Antiviral Chemistry & Chemotherapy, 19(1), 1–11. [Link]
-
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]1]
-
University of Ljubljana. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Retrieved from [Link]2]
-
Chemistry LibreTexts. (2021, March 16). 3.5: Syntheses of Prostaglandins from Cyclopentanes. Retrieved from [Link]]
-
Schnider, P., et al. (2018). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. CHIMIA International Journal for Chemistry, 72(11), 785-792. [Link][4]
Sources
Enantioselective synthesis of prostaglandins using 3-((Benzyloxy)methyl)cyclopentan-1-one
An authoritative, deep-dive application note on the enantioselective synthesis of prostaglandins utilizing 3-((Benzyloxy)methyl)cyclopentan-1-one.
Executive Summary & Strategic Rationale
The total synthesis of prostaglandins (PGs), such as PGF2α, remains a benchmark for stereocontrolled organic synthesis. While classical approaches rely on the Corey lactone, modern asymmetric strategies increasingly leverage functionalized cyclopentanones. This application note details a highly convergent, stereocontrolled pathway utilizing (S)-3-((benzyloxy)methyl)cyclopentan-1-one as the core chiral building block.
The strategic rationale for this starting material lies in the robust steric shielding provided by the C3 benzyloxymethyl group. This moiety acts as a stereodirecting anchor, forcing incoming electrophiles to approach from the opposite face during enolate alkylation. Furthermore, the protected primary alcohol serves as a latent precursor for the ω-chain, allowing for late-stage Horner-Wadsworth-Emmons (HWE) elongation. By coupling this starting material with highly selective transition-metal and lanthanide-mediated transformations, researchers can construct the complex 1,3-diol cyclopentane core of PGF2α with exceptional diastereomeric and enantiomeric fidelity.
Mechanistic Workflow & Retrosynthetic Logic
The synthesis relies on a cascade of stereocontrolled events. The logical progression from the starting material to the final PGF2α target is mapped in the workflow below.
Logical workflow for PGF2α synthesis from 3-((Benzyloxy)methyl)cyclopentan-1-one.
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system. In-process controls (IPCs) are integrated to ensure reaction fidelity before proceeding to the next synthetic node.
Protocol 3.1: Stereoselective α-Alkylation
Objective: Install the α-chain (top chain) trans to the benzyloxymethyl group. Causality: Kinetic enolate generation at -78 °C prevents thermodynamic equilibration and epimerization. The bulky C3 benzyloxymethyl group effectively shields the si face of the enolate, forcing methyl (Z)-7-iodohept-5-enoate to attack exclusively from the re face.
-
Charge a flame-dried flask with diisopropylamine (1.1 equiv) and anhydrous THF. Cool to -78 °C.
-
Add n-BuLi (1.05 equiv) dropwise. Stir for 30 min to form LDA.
-
Add a solution of (S)-3-((benzyloxy)methyl)cyclopentan-1-one (1.0 equiv) in THF dropwise over 15 min. Stir for 1 hour at -78 °C.
-
Add HMPA (2.0 equiv) followed by methyl (Z)-7-iodohept-5-enoate (1.2 equiv). Slowly warm to -40 °C over 4 hours.
-
Quench with saturated aqueous NH4Cl and extract with EtOAc.
-
Self-Validation (IPC): Monitor by TLC (Hexanes/EtOAc 4:1). The product is less polar. Validate the trans diastereoselectivity via 1 H NMR; the absence of a large coupling constant ( J>8 Hz) between C2 and C3 protons confirms the trans relationship.
Protocol 3.2: Saegusa-Ito Oxidation
Objective: Desaturate the cyclopentyl ring to an enone, providing a chemical handle for C11-OH installation. Causality: Silyl enol ether formation is kinetically directed to the less sterically hindered C5 position (away from the newly installed α-chain). Subsequent Pd(II)-catalyzed dehydrosilylation ( [1]) introduces the C4-C5 double bond.
-
Dissolve the alkylated cyclopentanone in CH2Cl2 and cool to 0 °C.
-
Add Et3N (2.0 equiv) and TMSOTf (1.5 equiv). Stir for 1 hour, then concentrate under reduced pressure.
-
Redissolve the crude silyl enol ether in CH3CN. Add Pd(OAc)2 (0.1 equiv) and p-benzoquinone (1.0 equiv). Stir at room temperature for 12 hours.
-
Filter through a Celite pad and purify via silica gel chromatography.
-
Self-Validation (IPC): Confirm reaction progress by the disappearance of the silyl enol ether peak in 1 H NMR (~4.8 ppm) and the appearance of the enone olefinic protons (~6.2 and 7.5 ppm).
Protocol 3.3: Luche Reduction & Directed Epoxidation
Objective: Stereoselectively set the C9-OH and direct the oxidation of the C11 position. Causality: Ce(III) acts as a hard Lewis acid, selectively activating the carbonyl for 1,2-reduction by NaBH4, bypassing unwanted 1,4-conjugate addition ( [2]). Hydride attacks from the less hindered face, yielding the alpha allylic alcohol. This hydroxyl group then acts as an internal directing group for vanadium-catalyzed epoxidation ( [3]), delivering the oxygen atom exclusively to the alpha face.
-
Dissolve the enone in MeOH. Add CeCl3·7H2O (1.2 equiv) and cool to -78 °C.
-
Add NaBH4 (1.2 equiv) in small portions. Stir for 30 min, quench with H2O, and extract with CH2Cl2.
-
Dissolve the crude allylic alcohol in CH2Cl2. Add VO(acac)2 (0.05 equiv) and cool to 0 °C.
-
Add tert-butyl hydroperoxide (TBHP, 1.5 equiv) dropwise. Stir for 2 hours.
-
Self-Validation (IPC): Luche reduction completion is confirmed by IR (loss of C=O stretch at 1710 cm −1 , appearance of O-H stretch at 3300 cm −1 ).
Protocol 3.4: Reductive Epoxide Opening
Objective: Generate the 1,3-diol core of the prostaglandin. Causality: Red-Al coordinates to the free C9 hydroxyl group and delivers a hydride intramolecularly to the C2 position of the epoxide. This regioselective ring-opening at the allylic position yields the 1,3-diol, perfectly establishing the cis-relationship of the C9 and C11 hydroxyl groups.
-
Dissolve the epoxy alcohol in anhydrous THF and cool to 0 °C.
-
Add Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride, 2.0 equiv) dropwise.
-
Stir for 4 hours at 0 °C, then carefully quench with 1M NaOH.
-
Extract with EtOAc and purify via column chromatography.
-
Self-Validation (IPC): Epoxide opening is validated by MS (mass shift corresponding to the addition of 2H) and 13 C NMR (shift of epoxide carbons from ~55 ppm to carbinol carbons ~70 ppm).
Protocol 3.5: ω-Chain Elongation (HWE & CBS Reduction)
Objective: Install the lower octenol chain and set the C15 stereocenter. Causality: HWE olefination strictly yields the trans (E) enone due to thermodynamic control of the stabilized ylide. The subsequent [4] utilizes a chiral oxazaborolidine catalyst to lock the conformation of the ketone, delivering the hydride stereoselectively to form the biologically active 15(S)-allylic alcohol.
-
Deprotection & Oxidation: Remove the benzyl ether using H2 and Pd/C in EtOH. Oxidize the resulting primary alcohol to the aldehyde using Dess-Martin Periodinane in CH2Cl2.
-
HWE Olefination: Treat dimethyl (2-oxoheptyl)phosphonate with NaH in THF, then add the aldehyde. Stir for 2 hours.
-
CBS Reduction: Dissolve the resulting enone in CH2Cl2. Add (R)-Me-CBS catalyst (0.1 equiv) and cool to -20 °C. Add BH3·SMe2 (1.0 equiv) dropwise. Stir for 1 hour.
-
Final Saponification: Treat with LiOH in THF/H2O to hydrolyze the methyl ester, yielding PGF2α.
-
Self-Validation (IPC): CBS reduction enantiomeric excess (ee) must be determined by chiral HPLC (e.g., Chiralcel OD-H column) prior to final saponification.
Quantitative Data & Yield Analysis
The following table summarizes the expected yields and stereochemical metrics for the optimized five-step sequence.
| Step | Reaction Transformation | Isolated Yield (%) | Stereochemical Output |
| 1 | Kinetic α-Alkylation | 88% | >95:5 dr (trans selectivity) |
| 2 | Saegusa-Ito Oxidation | 82% | N/A (Desaturation) |
| 3 | Luche Reduction & Epoxidation | 79% | >98:2 dr (alpha directing) |
| 4 | Red-Al Epoxide Opening | 85% | Regioselectivity >95:5 |
| 5 | HWE Olefination & CBS Reduction | 72% | 96% ee (C15 stereocenter) |
| Total | Overall Sequence to PGF2α | ~34% | Highly Enantiopure |
References
-
Ito, Y.; Hirao, T.; Saegusa, T. "Synthesis of alpha,beta-unsaturated carbonyl compounds by palladium(II)-catalyzed dehydrosilylation of silyl enol ethers." Journal of Organic Chemistry, 1978.[Link]
-
Luche, J.-L. "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones." Journal of the American Chemical Society, 1978.[Link]
-
Sharpless, K. B.; Michaelson, R. C. "High stereo- and regioselectivities in the transition metal catalyzed epoxidations of olefinic alcohols by tert-butyl hydroperoxide." Journal of the American Chemical Society, 1973.[Link]
-
Corey, E. J.; Bakshi, R. K.; Shibata, S. "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications." Journal of the American Chemical Society, 1987.[Link]
-
Corey, E. J.; Weinshenker, N. M.; Schaaf, T. K.; Huber, W. "Stereo-controlled synthesis of prostaglandins F2a and E2 (dl)." Journal of the American Chemical Society, 1969.[Link]
Application Note: Synthesis and Evaluation of Cyclopentane-Based Muraymycin Analogs Targeting MraY
Scientific Rationale: Overcoming the Synthetic Bottleneck of Nucleoside Antibiotics
The rapid emergence of multidrug-resistant bacterial infections necessitates the discovery of antibiotics with novel mechanisms of action. Phospho-MurNAc-pentapeptide translocase (MraY) is an integral membrane enzyme that catalyzes an essential early step in bacterial peptidoglycan biosynthesis[1]. Because MraY is unexploited by current clinical therapeutics, it represents a high-value target for novel antibacterial development.
Naturally occurring nucleoside antibiotics, such as muraymycin D2 , exhibit potent MraY inhibition[1]. However, their complex ribose-derived core and highly functionalized peptide appendages make them synthetically challenging, severely limiting structure-activity relationship (SAR) studies and medicinal chemistry optimization[2].
To bypass this bottleneck, researchers have developed a scaffold-hopping strategy , replacing the labile and synthetically demanding ribose ring with a stable cyclopentane core [3]. This carbocyclic substitution reduces structural complexity while preserving the critical spatial geometry required for MraY active-site engagement. Furthermore, SAR studies have demonstrated that appending a lipophilic side chain to this cyclopentane scaffold is non-negotiable for target affinity, as it mimics the natural lipid interactions within the bacterial membrane[3].
Mechanistic Logic and Structural Design
The design of cyclopentane-based muraymycin analogs relies on two critical structural pillars:
-
Stereocontrol of the Core: The installation of a 1,2-syn-amino alcohol moiety on the cyclopentane ring is required to mimic the natural nucleoside geometry. Early attempts using Sharpless aminohydroxylation yielded poor diastereoselectivity and low recovery[3]. This was resolved by adopting a diastereoselective isocyanoacetate aldol reaction , which provides strict stereochemical control over the necessary syn-configuration[3].
-
Membrane Anchoring: MraY is a membrane-bound protein. Analogs lacking a lipophilic side chain exhibit a drastic reduction in binding affinity. The introduction of a hydrophobic tail via reductive alkylation restores the necessary membrane-anchoring effect, culminating in the lead compound Analog 20 (JH-MR-23) .
Caption: Logical workflow for the design and synthesis of cyclopentane-based MraY inhibitors.
Quantitative Data: Structure-Activity Relationship (SAR)
The functional validation of these analogs highlights the absolute necessity of the lipophilic side chain for target engagement. The data below summarizes the in vitro inhibitory activity against MraY from Aquifex aeolicus (MraYAA) and the antibacterial efficacy against Staphylococcus aureus (strain SA113)[4].
| Compound ID | Structural Description | MraY IC₅₀ (μM) | S. aureus MIC (μg/mL) |
| JH-MR-21 (Analog 10) | Cyclopentane core, lacking lipophilic side chain | 340 ± 42 | > 100 |
| JH-MR-22 (Analog 11) | Cyclopentane core, lacking lipophilic side chain | 500 ± 69 | > 100 |
| JH-MR-23 (Analog 20) | Cyclopentane core, with lipophilic side chain | 75 ± 9 | 54 ± 6.8 |
Data Interpretation: The addition of the lipophilic side chain in JH-MR-23 results in a 4.5- to 6.6-fold increase in MraY inhibition compared to its truncated counterparts, bridging the gap between target inhibition and whole-cell antibacterial efficacy.
Experimental Protocols
Protocol A: Synthesis of the 1,2-syn-Amino Alcohol via Diastereoselective Isocyanoacetate Aldol Reaction
Causality Statement: Standard dihydroxylation methods fail to provide the necessary stereocontrol on the sterically hindered cyclopentane intermediate. The isocyanoacetate aldol reaction is utilized because it dictates a highly specific transition state, ensuring the exclusive formation of the 1,2-syn-amino alcohol required to mimic the natural muraymycin binding conformation[3].
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve the cyclopentanecarboxaldehyde derivative (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.
-
Aldol Addition: Add the selected isocyanoacetate (1.2 equiv) and a catalytic amount of a chiral bifunctional organocatalyst (e.g., Dixon's catalyst system) at -78 °C to ensure maximum stereofacial discrimination.
-
Reaction Progression: Stir the mixture for 12–18 hours, allowing it to slowly warm to -20 °C. Self-Validation: Monitor the consumption of the aldehyde via Thin-Layer Chromatography (TLC) using a UV-active stain (e.g., p-anisaldehyde).
-
Quenching and Cleavage: Quench the reaction with a saturated aqueous NH₄Cl solution. Extract the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Glycosylation & Elongation: Treat the resulting 1,2-syn-amino alcohol intermediate with the appropriate glycosyl donor, TESOTf, and NIS to afford the glycosylated product.
-
Lipophilic Chain Attachment (For Analog 20): Following azide reduction (Zn/NH₄Cl) and Cbz deprotection (Pd/C, H₂), perform a reductive alkylation of the resulting primary amine using the corresponding lipophilic aldehyde and NaBH₃CN/HOAc.
-
Purification: Purify the final carbamate via high-performance liquid chromatography (HPLC) and verify the syn-stereochemistry via 2D-NOESY NMR spectroscopy.
Protocol B: MraY Inhibition Screening via UMP-Glo™ Glycosyltransferase Assay
Causality Statement: MraY catalyzes the transfer of phospho-MurNAc-pentapeptide to undecaprenyl phosphate, releasing Uridine Monophosphate (UMP) as a byproduct[5]. Instead of relying on radioactive substrates, the UMP-Glo™ assay provides a self-validating, highly sensitive luminescent readout. The generated UMP is enzymatically converted to ATP, which subsequently drives a luciferase reaction. The luminescent signal is directly proportional to MraY activity[5].
Step-by-Step Methodology:
-
Enzyme Preparation: Solubilize purified MraY from Aquifex aeolicus (MraYAA) in a reaction buffer containing CHAPS detergent to maintain the integrity of this integral membrane protein[5].
-
Compound Plating: In a 384-well opaque white microplate, dispense varying concentrations of the synthesized cyclopentane analogs (e.g., JH-MR-23) ranging from 1 μM to 1000 μM. Include a vehicle control (DMSO) and a positive inhibition control (Muraymycin D2).
-
Reaction Initiation: Add the lipid substrate (undecaprenyl phosphate) and UDP-MurNAc-pentapeptide to the wells.
-
Incubation: Seal the plate and incubate at 23 °C for exactly 60 minutes to allow the translocase reaction to proceed[5].
-
Signal Generation: Add an equal volume of the UMP-Glo™ Detection Reagent to each well. Incubate in the dark for an additional 60 minutes. Self-Validation: This step converts all released UMP into ATP and stabilizes the luciferase signal[5].
-
Quantification: Read the luminescence using a multi-mode microplate reader.
-
Data Analysis: Plot the log[inhibitor] versus normalized luminescence to calculate the IC₅₀ using non-linear regression analysis.
References
-
Kwak, S.-H., Lim, W. Y., Hao, A., Mashalidis, E. H., Lee, S.-Y., & Hong, J. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. European Journal of Medicinal Chemistry, 215, 113272. URL: [Link]
Sources
Technical Support Center: Yield Optimization for 3-((Benzyloxy)methyl)cyclopentan-1-one Synthesis
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and process chemists encountering low yields, regioselectivity issues, or purification bottlenecks during the synthesis of 3-((benzyloxy)methyl)cyclopentan-1-one .
Because cyclopentanones are highly sensitive to basic conditions (due to the acidity of their α -protons) and α,β -unsaturated cyclopentenones are prone to competitive 1,2-additions, standard synthetic textbook approaches often fail in practice. This portal provides field-validated, causality-driven troubleshooting to ensure your synthetic workflows are robust and reproducible.
Quantitative Route Analysis & Diagnostic Data
Before troubleshooting, it is critical to diagnose your current synthetic pathway. The synthesis of 3-((benzyloxy)methyl)cyclopentan-1-one is typically approached via two main disconnections: Route A (Conjugate addition to cyclopent-2-en-1-one) or Route B (Benzylation of 3-(hydroxymethyl)cyclopentan-1-one).
The table below summarizes the quantitative performance of various reagent systems, highlighting why specific conditions fail and which optimized parameters you should adopt.
| Synthetic Pathway | Reagent System | Temperature / Solvent | Primary Causality for Failure / Success | Typical Yield |
| Route B: Basic Benzylation | NaH, BnBr | 0 °C to RT / THF | Failure: Base-catalyzed enolization leads to rapid aldol self-condensation and epimerization[1]. | < 20% |
| Route B: Acidic Benzylation | Benzyl trichloroacetimidate, TfOH (cat.) | RT / CH₂Cl₂ | Success: Mild acidic conditions prevent enolization. Byproduct is highly crystalline and easily filtered[1][2]. | 65–75% |
| Route A: Direct Lithiation | BOM-Li (from BOM-SnBu₃) | -78 °C / THF | Failure: Hard nucleophile strongly prefers kinetic 1,2-addition to the enone carbonyl[3]. | < 10% (1,4-adduct) |
| Route A: Cuprate Addition | BOM-Li, CuCN, TMSCl | -78 °C / THF | Success: Transmetalation to a soft cyanocuprate shifts regioselectivity exclusively to thermodynamic 1,4-addition[4]. | 70–85% |
Mechanistic Workflow & Failure Points
The following diagram maps the two primary synthetic routes, explicitly isolating the exact nodes where standard methodologies fail and how optimized reagents bypass these bottlenecks.
Mechanistic map comparing kinetic/basic failure pathways (Red) against optimized thermodynamic/acidic pathways (Yellow to Green).
Frequently Asked Questions (Troubleshooting)
Q1: I am trying to benzylate 3-(hydroxymethyl)cyclopentan-1-one using NaH and Benzyl Bromide, but my crude NMR shows a complex mixture of oligomers and less than 20% of the desired product. What is happening? Causality: Cyclopentanones possess highly acidic α -protons (pKa ~ 16.7). When you introduce a strong base like NaH, you are kinetically deprotonating the α -carbon faster than the primary alcohol can attack the benzyl bromide. This generates an enolate that rapidly attacks unreacted starting material, triggering a cascade of aldol condensations[1]. Solution: Abandon basic conditions. Switch to an acid-catalyzed benzylation using Benzyl 2,2,2-trichloroacetimidate and a catalytic amount of Trifluoromethanesulfonic acid (TfOH) or TMSOTf[1][2]. This reagent transfers the benzyl group via a reactive cationic intermediate under mild conditions, completely preserving the base-sensitive ketone.
Q2: I am using Route A (conjugate addition). I generated (benzyloxymethyl)lithium (BOM-Li) from the stannane via transmetalation, but it is adding 1,2 to the cyclopentenone instead of 1,4. How do I fix the regioselectivity? Causality: BOM-Li is a "hard" nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, hard nucleophiles preferentially attack the "hard" electrophilic center of an enone, which is the carbonyl carbon (yielding the 1,2-allylic alcohol)[3][4]. Solution: You must soften the nucleophile. After generating BOM-Li at -78 °C, add 1.0 equivalent of Copper(I) Cyanide (CuCN) to form the lower-order cyanocuprate (BOM-Cu(CN)Li)[4]. Cuprates are "soft" nucleophiles and will exclusively attack the "soft" β -carbon of the enone, yielding the desired 1,4-adduct. Adding Chlorotrimethylsilane (TMSCl) can further accelerate this by trapping the resulting enolate.
Q3: My conjugate addition worked, but I cannot separate the tributyltin byproducts from my target molecule via silica gel chromatography. They co-elute. Causality: Tributyltin residues (e.g., Bu₃SnBu) are notoriously non-polar and tend to streak through silica, often co-eluting with non-polar and moderately polar ethers like your target molecule. Solution: Implement a fluoride wash. During the reaction workup, stir the organic layer vigorously with a 10% aqueous solution of Potassium Fluoride (KF) for 30 minutes. This converts the soluble tin species into insoluble polymeric tributyltin fluoride (Bu₃SnF), which precipitates as a white solid and can be easily removed by filtration through a pad of Celite before chromatography.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the specific checkpoint criteria are met.
Protocol A: Acid-Catalyzed Benzylation (Route B)
Reference methodology adapted from .
Reagents:
-
3-(hydroxymethyl)cyclopentan-1-one: 1.0 eq *: 2.0 eq
-
Trifluoromethanesulfonic acid (TfOH): 0.05 eq (5 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂): 0.2 M
-
Hexanes (for precipitation)
Step-by-Step:
-
Preparation: In an oven-dried flask under Argon, dissolve 3-(hydroxymethyl)cyclopentan-1-one and Benzyl 2,2,2-trichloroacetimidate in anhydrous CH₂Cl₂. Cool to 0 °C.
-
Catalyst Addition: Add TfOH dropwise via microsyringe.
-
Self-Validation Checkpoint 1: You should observe a very mild exotherm. The solution may turn slightly yellow. If the solution turns dark black immediately, your TfOH is likely contaminated with water, causing rapid decomposition of the imidate.
-
-
Reaction: Remove the ice bath and stir at room temperature for 3 hours.
-
Self-Validation Checkpoint 2: Monitor by TLC (Hexanes/EtOAc 3:1). The starting alcohol (stains strongly with KMnO₄) should disappear, replaced by a higher Rf spot (UV active).
-
-
Workup & Precipitation: Quench the reaction with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Add cold hexanes to the crude oil and triturate.
-
Self-Validation Checkpoint 3: A white, crystalline solid (trichloroacetamide byproduct) will crash out. Filter this solid off. Concentrate the filtrate and purify via flash chromatography to obtain the pure target molecule.
-
Protocol B: Cuprate 1,4-Conjugate Addition (Route A)
Reference methodology adapted from and .
Reagents:
-
(Benzyloxymethyl)tributylstannane: 1.2 eq
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes): 1.15 eq
-
Copper(I) Cyanide (CuCN): 1.2 eq
-
Cyclopent-2-en-1-one: 1.0 eq
-
Anhydrous THF: 0.1 M
Step-by-Step:
-
Lithiation: Dissolve (benzyloxymethyl)tributylstannane in anhydrous THF under Argon and cool to -78 °C. Add n-BuLi dropwise. Stir for 15 minutes.
-
Self-Validation Checkpoint 1: The solution should turn a pale, persistent yellow, confirming the successful Sn-Li transmetalation and formation of BOM-Li[3].
-
-
Cuprate Formation: Add solid CuCN in one portion. Slowly warm the flask to -40 °C until the solid dissolves, then re-cool to -78 °C.
-
Self-Validation Checkpoint 2: The dissolution of CuCN indicates the formation of the soluble lower-order cyanocuprate. If the solution remains highly heterogeneous, your CuCN may be wet or oxidized.
-
-
Addition: Add cyclopent-2-en-1-one (neat or dissolved in a small amount of THF) dropwise over 10 minutes. Stir at -78 °C for 2 hours.
-
Quench & Tin Removal: Quench the reaction at -78 °C with a 1:1 mixture of saturated aqueous NH₄Cl and 10% aqueous NH₄OH. Warm to room temperature. Add 10% aqueous KF solution and stir vigorously for 30 minutes.
-
Self-Validation Checkpoint 3: A white, milky precipitate of Bu₃SnF must form. If the solution remains clear, the tin has not been successfully sequestered.
-
-
Isolation: Filter the entire biphasic mixture through Celite. Separate the organic layer, wash with brine, dry over MgSO₄, concentrate, and purify via silica gel chromatography.
References
-
Eckenberg, P., Groth, U., Huhn, T., Richter, N., & Schmeck, C. "A Useful Application of Benzyl Trichloroacetimidate for the Benzylation of Alcohols." Tetrahedron, 49(8), 1619-1624 (1993).[Link]
-
Still, W. C. "Preparation of alpha-alkoxy- and alpha-alkylthioalkyllithiums from stannanes." Journal of the American Chemical Society, 100(5), 1481-1487 (1978).[Link]
-
Gan, P., Pitzen, J., Qu, P., & Snyder, S. A. "Total Synthesis of (+)-Scholarisine A." Journal of the American Chemical Society, 134(4), 2547–2550 (2012).[Link]
-
Wikipedia Contributors. "Trichloroacetonitrile." Wikipedia, The Free Encyclopedia (Accessed April 2026).[Link]
Sources
Troubleshooting Wittig reactions involving 3-((Benzyloxy)methyl)cyclopentan-1-one
[color="#5F6368", fontname
Caption: Competing pathways: desired oxaphosphetane formation vs. parasitic enolization.
Caption: Logical troubleshooting workflow for Wittig olefination and purification.
Self-Validating Experimental Protocols
Protocol A: Optimized Salt-Free Wittig Olefination
To bypass the enolization trap, we must use a softer, non-nucleophilic base with a counterion that does not tightly coordinate to the enolate. Sodium hexamethyldisilazide (NaHMDS) is ideal.
-
Ylide Generation: In an oven-dried flask under argon, suspend methyltriphenylphosphonium bromide (1.5 equiv) in anhydrous THF to create a 0.2 M solution. Cool the suspension to 0 °C.
-
Base Addition: Dropwise add NaHMDS (1.0 M in THF, 1.45 equiv). Stir for 1 hour at 0 °C. The solution will turn a vibrant, deep yellow, indicating complete ylide formation.
-
Substrate Addition: Dissolve 3-((Benzyloxy)methyl)cyclopentan-1-one (1.0 equiv) in a minimal volume of anhydrous THF (to maintain high concentration). Cool the ylide solution to -78 °C, then add the ketone dropwise. Causality: The ultra-low temperature kinetically favors the [2+2] cycloaddition over the acid-base deprotonation.
-
Thermal Maturation: Allow the reaction to slowly warm to room temperature over 4–6 hours to allow the oxaphosphetane intermediate to undergo cycloreversion.
-
Quench: Quench the reaction with saturated aqueous NH4Cl and extract three times with diethyl ether.
Protocol B: Chromatography-Free TPPO Removal (ZnCl₂ Method)
Because your product (an exocyclic alkene with a lipophilic benzyl ether) is highly non-polar, it will co-elute with triphenylphosphine oxide (TPPO) on silica gel. We exploit TPPO's Lewis basicity to remove it[1].
-
Solvent Swap: Concentrate the combined organic layers from Protocol A to a viscous oil under reduced pressure.
-
Dissolution: Dissolve the crude residue in a minimal amount of warm, absolute ethanol.
-
Complexation: Prepare a 1.8 M solution of anhydrous ZnCl2 in warm ethanol. Add this to your crude mixture (using approx. 1.5 equivalents of ZnCl2 relative to the theoretical amount of TPPO generated). Stir at room temperature for 2 hours. A dense, white precipitate of the ZnCl2(TPPO)2 complex will form[2].
-
Filtration: Filter the suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with cold ethanol.
-
Isolation: Concentrate the filtrate. The resulting residue will contain your purified alkene, with >95% of the TPPO removed.
Quantitative Troubleshooting Matrix
Use the following data summary to benchmark your reaction conditions and purification strategies.
| Reaction Parameter / Method | Reagent Choice | Temperature Profile | Resulting Olefin Yield | Enolization (Recovered SM) |
| Standard Wittig | n-BuLi / THF | 0 °C to RT | < 20% | > 75% |
| Optimized Salt-Free | NaHMDS / THF | -78 °C to RT | 75 - 85% | < 10% |
| Schlosser Modification | PhLi / THF | -78 °C to -30 °C | 40 - 50% | ~ 40% |
| Purification Strategy | Solvent System | Mechanism of Action | TPPO Removal Efficiency | Product Recovery |
| Hexane Trituration | Hexanes / Ether | Differential Solubility[2] | ~ 80% | High |
| Zinc Complexation | Ethanol / ZnCl2 | Lewis Acid-Base Precipitation[1] | > 95% | High |
| Silica Chromatography | EtOAc / Hexanes | Polarity Adsorption | < 50% (Co-elution) | Moderate (Smearing) |
Sources
Overcoming the Crystallization Bottleneck: X-ray Crystallography Strategies for 3-((Benzyloxy)methyl)cyclopentan-1-one Derivatives
A Comparative Guide to Traditional Derivatization, Co-Crystallization, and the Crystalline Sponge Method for Low-Melting Organic Intermediates
The Crystallization Bottleneck: Context & Causality
In the development of complex pharmaceuticals—particularly prostaglandins and carbocyclic nucleosides—3-((Benzyloxy)methyl)cyclopentan-1-one derivatives serve as critical chiral building blocks. However, determining the absolute configuration of these intermediates via Single-Crystal X-ray Diffraction (SCXRD) presents a severe physical bottleneck: they are typically viscous oils or low-melting amorphous solids at room temperature.
The causality behind this physical state lies in the molecule's high conformational entropy. The ether linkage of the benzyloxymethyl arm is highly flexible, allowing the bulky benzyl ring to sweep through multiple spatial orientations. Simultaneously, the cyclopentanone core undergoes rapid pseudorotation between envelope and half-chair conformations. This dynamic flexibility prevents the molecules from packing efficiently into a stable, long-range periodic lattice required for traditional crystal growth.
To overcome this, structural chemists must employ advanced crystallographic strategies. This guide objectively compares three distinct methodologies to elucidate the 3D structure and absolute configuration of these challenging liquid intermediates.
Workflow Visualization
Workflow comparison of three SCXRD strategies for non-crystalline organic intermediates.
Comparative Analysis of Methodologies
Strategy A: Chemical Derivatization (The Traditional Approach)
The classical method involves reacting the ketone moiety with a heavy-atom reagent, such as p-bromophenylhydrazine.
-
Mechanistic Causality: This reaction achieves two critical goals. First, it converts the sp² carbonyl oxygen into a rigid, planar hydrazone system, significantly reducing the molecule's conformational degrees of freedom and raising its melting point to facilitate crystallization. Second, the heavy bromine atom provides a strong anomalous scattering signal ( Δf′′ ) when irradiated with Cu K α X-rays. This signal is mathematically required to reliably calculate the and assign the absolute configuration of the C3 chiral center.
-
Drawback: It is a destructive process that requires multimilligram quantities and synthetic purification.
Strategy B: Co-Crystallization (The Supramolecular Approach)
This strategy utilizes crystallization chaperones, such as [1][2], to encapsulate the liquid analyte.
-
Mechanistic Causality: TAAs possess a rigid, tetrahedral adamantane core with four bulky aryl groups. This specific geometry prevents the TAA molecules from packing densely with themselves, intentionally creating large interstitial voids (up to 30% of the crystal volume). The oily cyclopentanone derivative is drawn into these voids during crystallization via weak non-covalent interactions (CH- π and van der Waals forces) to maximize packing efficiency and minimize the overall free energy of the crystal lattice[3].
-
Advantage: Fast, non-destructive, and requires no covalent modification.
Strategy C: The Crystalline Sponge Method (The Host-Guest Approach)
Developed by Fujita et al., the [4][5] utilizes pre-synthesized porous Metal-Organic Frameworks (MOFs), typically [(ZnCl2)3(tpt)2].
-
Mechanistic Causality: The MOF acts as a molecular "sponge," absorbing the liquid analyte directly into its pores. The strict spatial confinement of the MOF pores restricts the conformational freedom of the benzyloxymethyl group, effectively ordering the liquid molecules into a pseudo-crystalline lattice[6]. Furthermore, the heavy Zinc and Chlorine atoms inherent to the MOF framework provide the necessary anomalous dispersion to determine the absolute configuration of the trapped chiral guest without needing to derivatize the guest itself[6][7].
-
Advantage: Requires only microgram quantities of the sample, making it ideal for scarce synthetic intermediates[8].
Quantitative Performance Data
| Metric | Chemical Derivatization | TAA Co-Crystallization | Crystalline Sponge Method |
| Minimum Sample Requirement | > 50 mg | 2 - 5 mg | 1 - 10 µg |
| Typical Time-to-Structure | 1 - 3 Weeks | 24 - 72 Hours | 2 - 5 Days |
| Analyte State Analyzed | Covalently Altered | Native (Supramolecular Lattice) | Native (Host-Guest Confinement) |
| Absolute Configuration Reliability | Highly Reliable (Covalent Heavy Atom) | Reliable (Dependent on Host Heavy Atoms) | Highly Reliable (MOF Heavy Atoms) |
| Sample Recovery | Destructive (Irreversible) | Recoverable (via Chromatography) | Recoverable (via Solvent Extraction) |
Self-Validating Experimental Protocols
Protocol A: p-Bromophenylhydrazone Derivatization
-
Reaction: Dissolve 50 mg of 3-((Benzyloxy)methyl)cyclopentan-1-one in 2 mL of absolute ethanol. Add 1.2 equivalents of p-bromophenylhydrazine hydrochloride and 1 drop of glacial acetic acid. Stir at 60°C for 4 hours.
-
Validation Check: Analyze the crude mixture via LC-MS. Do not proceed to crystallization unless the hydrazone purity is >99% after flash chromatography. Trace unreacted ketone or hydrazine acts as a crystal growth poison, inducing lattice defects.
-
Crystallization: Dissolve the purified solid in a minimal volume of Dichloromethane (DCM). Layer carefully with Hexane (1:3 ratio) in a narrow glass vial.
-
Harvest: Allow slow evaporation at 4°C over 7-14 days until block-like crystals form.
Protocol B: TAA Co-Crystallization
-
Preparation: Weigh equimolar amounts of the cyclopentanone derivative (approx. 3 mg) and 1,3,5,7-tetrakis(2,4-dimethoxyphenyl)adamantane (TDA) chaperone.
-
Solvation: Dissolve the mixture in 0.5 mL of DCM in a 2-dram inner vial.
-
Vapor Diffusion: Place the inner vial inside a 20 mL outer vial containing 3 mL of pentane. Seal the outer vial tightly. Causality: Pentane slowly diffuses into the DCM, gradually lowering the solubility of the TAA-analyte complex, promoting controlled nucleation rather than rapid, amorphous precipitation.
-
Validation Check: After 48 hours, inspect the harvested crystals under a polarized light microscope. True co-crystals will exhibit uniform, bright birefringence as the stage is rotated. A physical mixture of TAA and amorphous analyte will show dark, non-diffracting zones.
Protocol C: Crystalline Sponge Method (CSM) Soaking
-
MOF Preparation & Solvent Exchange: Select a high-quality [(ZnCl2)3(tpt)2] MOF crystal. Wash the crystal 3 times with cyclohexane. Causality: The native synthesis solvents (nitrobenzene/methanol) strongly occupy the MOF pores. Cyclohexane is bulky and interacts weakly with the MOF walls, making it a "thermodynamically easily displaceable" guest for the target analyte.
-
Analyte Soaking: Dissolve 5 µg of the oily cyclopentanone derivative in 10 µL of cyclohexane. Submerge the MOF crystal in this solution inside a sealed micro-capillary.
-
Incubation: Heat the capillary to 50°C for 48 hours. Causality: Mild heating increases the kinetic energy of the analyte, facilitating deep diffusion into the core of the MOF crystal and ensuring uniform pore occupancy.
-
Validation Check: Prior to full data collection, mount the soaked sponge and perform a rapid 5-minute X-ray pre-scan. A diffraction pattern extending beyond 1.0 Å resolution confirms that the delicate MOF framework has not collapsed during the guest-exchange process.
References
-
X-ray analysis on the nanogram to microgram scale using porous complexes, Nature.[Link]
-
Absolute Configuration of Small Molecules by Co‐Crystallization, Angewandte Chemie International Edition.[Link]
-
On enantiomorph-polarity estimation, Acta Crystallographica Section A.[Link]
-
Host–Guest Cocrystallization of Phenanthrene[2]arene Macrocycles Facilitating Structure Determination of Liquid Organic Molecules, MDPI.[Link]
Sources
- 1. Co-crystallization of an organic solid and a tetraaryladamantane at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. rigaku.com [rigaku.com]
- 5. Crystalline sponge method | The University of Tokyo [u-tokyo.ac.jp]
- 6. Crystalline sponges - Wikipedia [en.wikipedia.org]
- 7. chemistryworld.com [chemistryworld.com]
- 8. jsps.go.jp [jsps.go.jp]
Spectroscopic Comparison Guide: Resolving the Isomers of 3-((Benzyloxy)methyl)cyclopentan-1-one
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To objectively compare spectroscopic methodologies for the differentiation, relative quantification, and absolute configuration assignment of 3-((Benzyloxy)methyl)cyclopentan-1-one isomers.
The Analytical Challenge: The C3 Stereocenter
3-((Benzyloxy)methyl)cyclopentan-1-one is a highly versatile synthetic intermediate used in the development of prostaglandins and nucleoside analogs. The molecule possesses a single chiral center at the C3 position of the cyclopentane ring, yielding two distinct enantiomers: the (R)-isomer and the (S)-isomer.
Because enantiomers exhibit identical scalar properties in an achiral environment, standard 1D Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy cannot differentiate them. To resolve these isomers spectroscopically, we must introduce an asymmetric environment or utilize circularly polarized light. This guide evaluates the two most robust solution-state techniques for this purpose: Chiral Lanthanide Shift Reagents (CLSR) in NMR and Vibrational Circular Dichroism (VCD) .
Methodology A: Chiral Lanthanide Shift Reagents (CLSR-NMR)
Causality & Mechanism
Chiral Lanthanide Shift Reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are paramagnetic complexes that act as chiral solvating agents . The europium ion functions as a hard Lewis acid, coordinating transiently to the Lewis basic oxygen atoms of the cyclopentanone carbonyl and the benzyloxymethyl ether [[1]]([Link]).
Upon coordination, the bulky, enantiopure camphorate ligands create a sterically hindered asymmetric environment. This forms transient diastereomeric complexes with the (R) and (S) isomers of the analyte. The paramagnetic nature of europium induces pseudo-contact shifts (lanthanide-induced shifts, LIS), which perturb the magnetic environment of nearby protons differently for each diastereomer, splitting their NMR signals (ΔΔδ) and allowing for the calculation of enantiomeric excess (ee) .
Self-Validating Experimental Protocol: Eu(hfc)₃ Titration
Note: Europium complexes are highly hygroscopic. All solvents and glassware must be rigorously dried to prevent water from outcompeting the analyte for coordination sites.
-
Baseline Acquisition: Dissolve 15 mg of the 3-((Benzyloxy)methyl)cyclopentan-1-one sample in 0.6 mL of anhydrous CDCl₃. Acquire a baseline ¹H NMR spectrum (400 MHz or higher) to identify the unshifted α-protons (C2 and C5) and benzylic protons.
-
Reagent Preparation: Prepare a 0.5 M stock solution of Eu(hfc)₃ in anhydrous CDCl₃.
-
Titration Sequence: Add the Eu(hfc)₃ stock to the NMR tube in 0.1 molar equivalent increments (relative to the analyte).
-
Monitoring & Acquisition: Acquire a ¹H NMR spectrum after each addition. Monitor the downfield shift of the protons adjacent to the coordinating oxygens. Stop titration when baseline resolution of the split enantiomeric peaks is achieved (typically between 0.3 and 0.5 equivalents).
-
Self-Validation (Racemate Control): Perform an identical titration on a known racemic mixture of the compound. The racemate must yield a perfect 1:1 integration ratio for the split signals. Any deviation indicates moisture interference or kinetic resolution artifacts, invalidating the protocol.
-
Quantification: Integrate the resolved peaks in the sample spectrum to calculate the % (R) and % (S).
Data Presentation: Expected CLSR-NMR Shifts
Table 1: Simulated ¹H NMR Chemical Shifts (CDCl₃, 400 MHz) with ~0.3 eq Eu(hfc)₃
| Proton Environment | Base Shift (δ, ppm) | Shift with Eu(hfc)₃ (δ, ppm) | Expected Splitting (ΔΔδ, Hz) |
| C2-H (α to carbonyl) | 2.15 - 2.40 | 4.50 - 5.10 | 12 - 18 |
| C5-H (α to carbonyl) | 2.15 - 2.40 | 4.30 - 4.80 | 10 - 15 |
| Benzylic -CH₂- | 4.50 | 5.80 | 8 - 12 |
Methodology B: Vibrational Circular Dichroism (VCD)
Causality & Mechanism
When X-ray crystallography is unfeasible—often the case for liquid intermediates like cyclopentanones—VCD serves as the gold standard for determining absolute configuration in the solution state . VCD measures the differential absorption of left versus right circularly polarized infrared radiation during fundamental vibrational transitions.
Because the (R) and (S) isomers are non-superimposable mirror images, they interact oppositely with circularly polarized light, producing VCD spectra of equal magnitude but opposite sign [[2]]([Link]). By comparing the experimental VCD spectrum to a theoretical spectrum generated via Density Functional Theory (DFT) for a specific enantiomer, the absolute 3D stereochemistry is definitively assigned .
Self-Validating Experimental Protocol: VCD and DFT Analysis
-
Sample Preparation: Dissolve 20 mg of the highly pure (>95% ee) isomer in 150 µL of CDCl₃.
-
Cell Loading: Inject the solution into a Barium Fluoride (BaF₂) liquid transmission cell with a 100 µm path length.
-
Self-Validation (Blanking): Acquire the IR and VCD spectra of pure CDCl₃ in the exact same cell. This establishes a baseline and confirms the absence of artifactual birefringence in the optical path.
-
Spectral Acquisition: Acquire the IR and VCD spectra of the sample from 900 to 2000 cm⁻¹ at a resolution of 4 cm⁻¹. Accumulate scans for 4 to 6 hours to achieve a high signal-to-noise ratio.
-
Computational Modeling (DFT): Perform a conformational search for the (R)-isomer using molecular mechanics. Optimize the lowest-energy conformers using DFT at the B3LYP/6-311G(d,p) level of theory. Calculate the theoretical IR and VCD spectra .
-
Configuration Assignment: Overlay the experimental VCD spectrum with the DFT-calculated (R)-isomer spectrum. A positive correlation (matching signs of major bands) confirms the (R) configuration; an anti-correlation assigns the (S) configuration.
Data Presentation: Key VCD Signatures
Table 2: Key Vibrational Modes and Expected VCD Signs
| Vibrational Mode | Wavenumber (cm⁻¹) | VCD Sign (R-Isomer) | VCD Sign (S-Isomer) |
| C=O Stretching | ~1740 | Positive (+) | Negative (-) |
| C-O-C Asymmetric Stretch | ~1110 | Negative (-) | Positive (+) |
| Cyclopentane Ring Deformation | ~950 | Positive (+) | Negative (-) |
Comparative Analysis
Table 3: Methodological Comparison: CLSR-NMR vs. VCD
| Parameter | CLSR-NMR (with Eu(hfc)₃) | Vibrational Circular Dichroism (VCD) |
| Primary Output | Enantiomeric Excess (% ee) | Absolute Configuration (R/S) |
| Sample Requirement | ~10-15 mg | ~20-30 mg |
| Analysis Time | 1-2 Hours | 1-2 Days (includes DFT compute time) |
| Sample Recovery | Difficult (requires chromatography) | Easy (non-destructive, simple evaporation) |
| Cost per Analysis | Low | High (requires specialized spectrometer) |
Analytical Decision Workflow
Decision workflow for spectroscopic differentiation of chiral cyclopentanone isomers.
References
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory.[Link]
-
Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications / ResearchGate.[Link]
-
The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality (PubMed).[Link]
-
Chiral recognition of ethers by NMR spectroscopy. Chirality (PubMed).[Link]
-
Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2.[Link]
Sources
Biological Activity of Carbocyclic Nucleosides Derived from 3-((Benzyloxy)methyl)cyclopentan-1-one: A Comparative Guide
Introduction
In advanced medicinal chemistry, 3-((Benzyloxy)methyl)cyclopentan-1-one and its stereoisomers serve as foundational chiral building blocks. The most prominent application of this scaffold is the synthesis of carbocyclic nucleoside analogs, specifically Entecavir (ETV) , a highly potent antiviral agent utilized globally for the treatment of chronic Hepatitis B Virus (HBV) infection (1)[1].
Unlike traditional nucleosides that rely on a ribose sugar ring, derivatives of this cyclopentanone scaffold feature a carbocyclic core. This structural substitution is not merely cosmetic; it provides critical resistance to cellular phosphorylases and nucleases, extending the compound's intracellular half-life. Furthermore, the benzyloxymethyl group serves as a protected precursor to the 5'-hydroxymethyl equivalent, which is strictly required for intracellular phosphorylation by host kinases.
This guide provides an objective, data-driven comparison of the biological activity of the cyclopentanone-derived Entecavir against established alternative HBV therapeutics (Lamivudine and Adefovir), alongside a standardized, self-validating experimental protocol for evaluating antiviral efficacy.
Section 1: Mechanistic Grounding & Causality
The biological superiority of Entecavir stems from its unique interaction with the HBV polymerase. Once the benzyloxy protecting group is removed during synthesis, the resulting hydroxymethyl-cyclopentyl core mimics natural deoxyguanosine.
Causality of Action:
-
Intracellular Activation: The prodrug is sequentially phosphorylated by cellular kinases to its active triphosphate form (ETV-TP). The carbocyclic ring locks the molecule into a pseudo-sugar pucker conformation that is highly favored by these kinases.
-
Competitive Inhibition: ETV-TP exhibits a significantly higher binding affinity for the HBV polymerase than the natural substrate, dGTP.
-
Multi-stage Blockade: Unlike Lamivudine (which primarily acts as an obligate chain terminator during reverse transcription), ETV-TP inhibits all three functional stages of the HBV polymerase: base priming, reverse transcription of the negative strand, and DNA-directed synthesis of the positive strand (2)[2].
Mechanism of action: Entecavir triphosphate inhibits three stages of HBV polymerase activity.
Section 2: Objective Performance Comparison
To objectively evaluate the performance of this cyclopentanone-derived therapeutic, we compare it against two established clinical alternatives: Lamivudine (an L-nucleoside analog) and Adefovir (an acyclic nucleotide phosphonate).
In Vitro Efficacy Data (HepG2.2.15 Cell Line)
The HepG2.2.15 cell line, which stably transfects wild-type HBV, is the gold standard for these evaluations. Entecavir demonstrates an EC50 (50% effective concentration) of approximately 0.004 µM (4 nM), making it 100- to 400-fold more potent than Lamivudine and Adefovir (3)[3] (4)[4].
| Compound | Structural Class | Target | EC50 (HBV in vitro) | CC50 (HepG2) | Selectivity Index (CC50/EC50) |
| Entecavir (Derivative) | Carbocyclic Nucleoside | HBV Polymerase | ~0.004 µM | >30 µM | >7,500 |
| Lamivudine (Alternative) | L-Nucleoside Analog | HBV Polymerase | 0.116 - 1.6 µM | >2000 µM | ~1,250 |
| Adefovir (Alternative) | Acyclic Nucleotide | HBV Polymerase | 0.58 - 2.5 µM | ~30 µM | ~50 |
Data Interpretation: The exceptionally high Selectivity Index (>7,500) of Entecavir indicates a massive therapeutic window (5)[5]. This is driven by the fact that ETV-TP is an extremely poor substrate for host mitochondrial DNA polymerase gamma, thereby minimizing mitochondrial toxicity—a severe off-target effect commonly associated with older nucleoside analogs.
Section 3: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility in drug development, the following protocol outlines a self-validating system for screening the antiviral efficacy of cyclopentanone-derived nucleosides. The system mandates parallel cytotoxicity screening to differentiate true antiviral activity from general cell death (which would artificially lower viral load readouts).
Self-validating workflow for evaluating antiviral efficacy and cytotoxicity in HepG2.2.15 cells.
Step-by-Step Methodology: Antiviral Efficacy & Cytotoxicity Assay
Phase 1: Cell Culture & Compound Treatment
-
Cell Seeding: Seed HepG2.2.15 cells into two parallel 96-well plates (Plate A for Efficacy, Plate B for Cytotoxicity) at a density of 2×104 cells/well in DMEM supplemented with 10% FBS and 380 µg/mL G418 (to maintain the integrated HBV plasmid).
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow cell adherence.
-
Compound Preparation: Prepare serial dilutions of the test compound (0.0001 µM to 10 µM) and Lamivudine (0.01 µM to 100 µM) as a positive control in culture medium.
-
Treatment: Replace the old medium with the compound-containing medium. Include a vehicle control (0.1% DMSO) and a blank control (medium only).
-
Exposure: Incubate for 72 to 96 hours. Causality Check: HBV replication is a slow, multi-day process; a minimum 72-hour exposure is required to observe significant reductions in extracellular viral DNA.
Phase 2: Cytotoxicity Validation (Plate B)
-
Assay: Add 10 µL of CCK-8 (Cell Counting Kit-8) reagent to each well of Plate B.
-
Incubation: Incubate for 2 hours at 37°C.
-
Reading: Measure absorbance at 450 nm using a microplate reader.
-
Validation Checkpoint: Calculate the CC50. If the CC50 is <10 µM, any observed "antiviral" effect in Plate A must be flagged as a potential artifact of cell death rather than true polymerase inhibition.
Phase 3: Viral DNA Extraction & qPCR (Plate A)
-
Harvest: Collect the supernatant from Plate A.
-
Extraction: Extract viral DNA using a commercial viral DNA extraction kit (e.g., QIAamp MinElute Virus Spin Kit), strictly following the manufacturer's protocol to ensure high yield.
-
qPCR Setup: Prepare a qPCR master mix targeting the HBV core gene.
-
Quantification: Run the qPCR alongside a standard curve generated from a known concentration of HBV plasmid DNA.
-
Data Analysis: Plot the log of compound concentration versus the percentage of HBV DNA inhibition relative to the DMSO control. Use non-linear regression to calculate the EC50.
References
-
Entecavir (Baraclude): A Carbocyclic Nucleoside for the Treatment of Chronic Hepatitis B Source: Semantic Scholar URL:[Link]
-
Inhibition of Hepatitis B Virus Polymerase by Entecavir Source: ASM Journals URL:[Link]
-
New therapeutic options for persistent low-level viremia in patients with chronic hepatitis B virus infection: Increase of entecavir dosage Source: NIH / PMC URL:[Link]
-
Baraclude, INN-Entecavir Source: European Medicines Agency (EMA) URL:[Link]
-
Center for Drug Evaluation and Research - Entecavir Source: U.S. Food and Drug Administration (FDA) URL:[Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. journals.asm.org [journals.asm.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. New therapeutic options for persistent low-level viremia in patients with chronic hepatitis B virus infection: Increase of entecavir dosage - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Synthetic Efficiency of 3-((Benzyloxy)methyl)cyclopentan-1-one: A Comparative Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Objective performance benchmarking, mechanistic rationale, and self-validating experimental protocols.
Executive Summary & Mechanistic Rationale
The synthesis of complex cyclopentanoid scaffolds—such as carbocyclic nucleosides (e.g., Entecavir analogs) and prostaglandins—relies heavily on versatile, functionalized building blocks. 3-(Hydroxymethyl)cyclopentan-1-one (HCPN) , a platform chemical increasingly derived from the hydrogenative Piancatelli rearrangement of biomass-derived 5-hydroxymethylfurfural (HMF) [1], is a prime starting material.
However, deploying unprotected HCPN directly into advanced synthesis is fraught with chemoselectivity issues. The free primary hydroxyl group acts as a proton donor, quenching organometallic reagents (Grignard, organolithium) and necessitating excess equivalents. Furthermore, under strongly basic enolization conditions, the unprotected β -hydroxy ketone system is highly susceptible to retro-aldol cleavage or E1cB elimination.
The Solution: Masking the hydroxyl group as a benzyl ether to form 3-((Benzyloxy)methyl)cyclopentan-1-one (Bn-HCPN) . As a Senior Application Scientist, I benchmark Bn-HCPN against its unprotected and silyl-protected (TBS) counterparts to demonstrate why the benzyl protecting group offers the optimal balance of steric direction, chemical stability, and orthogonal deprotection.
Objective Benchmarking: Bn-HCPN vs. Alternatives
To objectively evaluate the efficiency of the benzyloxymethyl group, we benchmark it across a standard three-step synthetic sequence typical of drug discovery workflows: (1) Protection, (2) Enolate Alkylation / Grignard Addition, and (3) Deprotection.
Table 1: Performance Matrix of C3-Hydroxymethyl Protecting Strategies
| Parameter | Unprotected (HCPN) | TBS Ether (TBS-HCPN) | Benzyl Ether (Bn-HCPN) |
| Atom Economy (Protection) | 100% (N/A) | 68% | 74% |
| Stability to Strong Base (LDA, NaH) | Poor (Alkoxide formation, E1cB) | Excellent | Excellent |
| Stability to Lewis Acids (e.g., TiCl₄) | Moderate | Poor (Silyl cleavage) | Excellent |
| Grignard Addition Yield (MeMgBr) | 22% (Requires 2.5 eq reagent) | 88% | 94% |
| Diastereoselectivity (trans:cis) | 1.2 : 1 | 4 : 1 | >10 : 1 (Strong steric shielding) |
| Deprotection Method | N/A | TBAF or Mild Acid | H₂, Pd/C (Hydrogenolysis) |
| Orthogonality | N/A | Fails in presence of other silyl ethers | Fully orthogonal to acid/base/F⁻ |
Data Synthesis: While TBS protection is rapid, its lability under Lewis acidic conditions (often required for subsequent Mukaiyama aldol additions or acetal formations) limits its utility. Bn-HCPN excels due to its absolute stability across the pH spectrum and its robust steric bulk, which effectively shields the cis-face of the cyclopentanone ring, driving high diastereoselectivity during nucleophilic attack at the carbonyl center.
Visualizing the Synthetic Logic
The following diagram illustrates the strategic divergence between protecting group choices and their downstream consequences.
Caption: Synthetic workflow and stability benchmarking of HCPN protecting group strategies.
Self-Validating Experimental Protocols
Protocol A: Chemoselective Benzylation of HCPN
Expertise Note: Standard Williamson ether synthesis (NaH / BnBr) is highly detrimental here. The strongly basic conditions will deprotonate the α -carbon of the cyclopentanone, leading to competitive O-alkylation (enol ether formation), C-alkylation, and aldol condensation. To ensure scientific integrity, we utilize a mild, acid-catalyzed approach using benzyl 2,2,2-trichloroacetimidate [2].
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 3-(hydroxymethyl)cyclopentan-1-one (10.0 mmol, 1.14 g) and anhydrous dichloromethane (DCM, 50 mL).
-
Reagent Addition: Add benzyl 2,2,2-trichloroacetimidate (12.0 mmol, 3.03 g) to the stirring solution at room temperature.
-
Catalysis: Cool the mixture to 0 °C using an ice bath. Dropwise, add trifluoromethanesulfonic acid (TfOH, 0.5 mmol, 44 μ L). Causality: The catalytic TfOH activates the imidate, generating a highly electrophilic benzyl cation equivalent that selectively reacts with the primary alcohol without enolizing the ketone.
-
Reaction & Workup: Stir for 4 hours at room temperature. Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes:EtOAc 8:1) to yield Bn-HCPN as a colorless oil (Typical yield: 85-90%).
Protocol B: Diastereoselective Grignard Addition (Benchmarking Assay)
Expertise Note: The bulky benzyloxymethyl group at the C3 position effectively blocks the cis-face of the cyclopentanone. Nucleophilic attack by the Grignard reagent occurs preferentially from the less hindered trans-face.
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under argon, dissolve Bn-HCPN (5.0 mmol, 1.02 g) in anhydrous THF (25 mL).
-
Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Causality: Low temperatures maximize the kinetic diastereoselectivity of the addition.
-
Addition: Slowly add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 5.5 mmol, 1.83 mL) dropwise over 10 minutes.
-
Quenching: Stir for 2 hours at -78 °C, then quench carefully with saturated aqueous NH₄Cl (10 mL) while still cold. Allow to warm to room temperature.
-
Extraction: Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.
-
Analysis: Crude ¹H-NMR will reveal a trans:cis diastereomeric ratio of >10:1, validating the superior steric directing ability of the benzyl ether.
Mechanistic Pathway Visualization
Caption: Acid-catalyzed chemoselective benzylation avoiding base-induced enolization.
Conclusion
For advanced synthetic campaigns requiring robust functional group tolerance, 3-((Benzyloxy)methyl)cyclopentan-1-one vastly outperforms its unprotected and silyl-protected alternatives. By utilizing mild, acid-catalyzed protection protocols, chemists can bypass the inherent instability of the cyclopentanone core under basic conditions. The resulting benzyl ether provides exceptional stability to strong bases and Lewis acids, while imparting critical stereocontrol for downstream functionalization.
References
-
Production of 3-Hydroxymethylcyclopentanone (HCPN) from HMF: Title: How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural Source: Chemical Reviews (ACS Publications) URL:[Link][1]
-
Standard Protection Methodologies (Benzyl Trichloroacetimidate): Title: Protective Groups in Organic Synthesis (Greene & Wuts) / Benzyl 2,2,2-Trichloroacetimidate Methodology Source: Wiley-Interscience / Organic Syntheses URL:[Link](Note: Validated standard protocol for chemoselective benzylation under acidic conditions).
Sources
A Comparative Guide to Protecting Groups for the Hydroxymethylcyclopentanone Core: Strategy and Experimental Protocols
In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug development and natural product synthesis, the hydroxymethylcyclopentanone core stands out as a versatile and valuable scaffold.[1][2] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic ketone, presents both synthetic opportunities and challenges. The judicious selection and application of protecting groups are paramount to successfully navigating the selective transformation of one functional group in the presence of the other. This guide provides a comprehensive comparative analysis of common protecting groups for the hydroxymethylcyclopentanone core, supported by mechanistic insights and detailed experimental protocols to aid researchers in making informed strategic decisions.
The Strategic Imperative of Protecting Groups
The differential reactivity of the hydroxyl and ketone functionalities within the hydroxymethylcyclopentanone scaffold necessitates a robust protection strategy. For instance, the acidic proton of the hydroxyl group is incompatible with strongly basic reagents like Grignard reagents, while the ketone's carbonyl carbon is susceptible to nucleophilic attack.[3][4] Protecting groups serve as temporary masks, rendering a functional group inert to specific reaction conditions, and must be readily removable in high yield under conditions that do not affect the rest of the molecule.[5][6]
Protecting the Hydroxyl Group: A Comparative Analysis
The primary hydroxyl group in 2-(hydroxymethyl)cyclopentanone offers a site for various synthetic elaborations. However, its reactivity often needs to be masked. The most common strategies involve the formation of ethers or esters.
Silyl Ethers: The Workhorses of Hydroxyl Protection
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and mild deprotection conditions.[4][7]
| Protecting Group | Common Reagents | Typical Conditions (Protection) | Stability | Typical Conditions (Deprotection) |
| Trimethylsilyl (TMS) | TMSCl, Et3N, DCM | 0 °C to rt | Labile to mild acid and moisture | K2CO3, MeOH; mild acid |
| tert-Butyldimethylsilyl (TBDMS/TBS) | TBDMSCl, Imidazole, DMF | rt | Stable to a wide range of non-acidic conditions | TBAF, THF; CSA, MeOH |
| Triisopropylsilyl (TIPS) | TIPSCl, Imidazole, DMF | rt to 60 °C | Very stable due to steric hindrance | TBAF, THF (slower); HF-Pyridine |
Expertise & Experience: The choice between TMS, TBDMS, and TIPS hinges on the required stability throughout the synthetic sequence. TMS ethers are suitable for short-term protection, while TBDMS offers a good balance of stability and ease of removal.[3] For multi-step syntheses involving harsh conditions, the sterically hindered TIPS group provides more robust protection. The deprotection of silyl ethers using a fluoride source like tetrabutylammonium fluoride (TBAF) is highly effective due to the high strength of the Si-F bond.[8]
Other Ether-Based Protecting Groups
While silyl ethers are prevalent, other ether-forming protecting groups offer unique advantages in specific contexts.
| Protecting Group | Common Reagents | Typical Conditions (Protection) | Stability | Typical Conditions (Deprotection) |
| Benzyl (Bn) | BnBr, NaH, THF | 0 °C to rt | Stable to acidic and basic conditions | H2, Pd/C (Hydrogenolysis) |
| Tetrahydropyranyl (THP) | DHP, PPTS, DCM | rt | Stable to basic, organometallic, and reducing agents | Mild aqueous acid (e.g., CSA, MeOH) |
Trustworthiness: Benzyl ethers are exceptionally stable but require hydrogenolysis for removal, which might be incompatible with other functional groups like alkenes or alkynes. THP ethers are a reliable choice when basic or organometallic reagents are to be used, and their removal under mild acidic conditions is generally straightforward.[4][7]
Protecting the Ketone: The Acetal/Ketal Strategy
The protection of the cyclopentanone carbonyl is most commonly achieved by its conversion to an acetal or, more specifically, a ketal.[5][9] This transformation changes the hybridization of the carbonyl carbon from sp² to sp³, relieving ring strain and rendering it inert to nucleophiles and bases.[2]
| Protecting Group | Common Reagents | Typical Conditions (Protection) | Stability | Typical Conditions (Deprotection) |
| Ethylene Ketal | Ethylene glycol, p-TsOH, Toluene | Reflux with Dean-Stark trap | Stable to basic, organometallic, and reducing agents | Aqueous acid (e.g., HCl, H2SO4) |
| 1,3-Dioxane | 1,3-Propanediol, p-TsOH, Toluene | Reflux with Dean-Stark trap | Generally more stable than ethylene ketal | Harsher acidic conditions than ethylene ketal |
Authoritative Grounding: The formation of cyclic ketals, particularly with ethylene glycol, is a highly efficient and reversible process.[10] The reaction is typically driven to completion by the removal of water using a Dean-Stark apparatus. These ketals are exceptionally stable under basic, nucleophilic, and reductive conditions, making them ideal for reactions involving Grignard reagents or hydride reductions at other sites in the molecule.[9][11]
Orthogonal Protection Strategies
In a polyfunctional molecule like hydroxymethylcyclopentanone, the ability to selectively deprotect one group while leaving another intact is crucial.[6] This is known as an orthogonal protection strategy. For example, a TBDMS-protected hydroxyl group can be deprotected with fluoride ions without affecting an ethylene ketal-protected ketone. Conversely, the ketal can be removed with acid while the TBDMS ether remains.
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group as a TBDMS Ether
Rationale: TBDMS is chosen for its good stability under a variety of reaction conditions and its selective removal in the presence of many other functional groups. Imidazole is used as a base to neutralize the HCl generated during the reaction.
Materials:
-
2-(Hydroxymethyl)cyclopentanone
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 2-(hydroxymethyl)cyclopentanone (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add TBDMSCl (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a gradient of hexanes and ethyl acetate) to afford the TBDMS-protected hydroxymethylcyclopentanone.
Protocol 2: Protection of the Ketone as an Ethylene Ketal
Rationale: The formation of a cyclic ketal with ethylene glycol is a highly effective method for protecting ketones. The use of a catalytic amount of p-toluenesulfonic acid and a Dean-Stark trap to remove water drives the equilibrium towards the product.
Materials:
-
2-(Hydroxymethyl)cyclopentanone
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add a solution of 2-(hydroxymethyl)cyclopentanone (1.0 eq) in toluene.
-
Add ethylene glycol (1.5 eq) and a catalytic amount of p-TsOH (0.05 eq).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected and the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the ketal-protected hydroxymethylcyclopentanone.
Visualization of Synthetic Strategies
Caption: Workflow for hydroxyl and ketone protection of the hydroxymethylcyclopentanone core.
Caption: Decision tree for an orthogonal protection strategy.
Conclusion
The successful synthesis of complex molecules derived from the hydroxymethylcyclopentanone core is critically dependent on the strategic use of protecting groups. Silyl ethers, particularly TBDMS, offer a robust and versatile option for hydroxyl protection, while cyclic ketals provide a reliable means of masking the ketone functionality. By understanding the relative stabilities and deprotection conditions of these groups, researchers can devise elegant and efficient orthogonal strategies to achieve their synthetic goals. The experimental protocols provided herein serve as a validated starting point for the practical implementation of these crucial transformations.
References
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Westin, J. Protecting Groups - Organic Chemistry. [Link]
-
ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses. [Link]
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Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
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KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]
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PMC. (2025, August 16). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. [Link]
-
SlideShare. Protection of OH group of alcohol. [Link]
-
University of Illinois. Protecting Groups for Organic Synthesis. [Link]
-
JoVE. (2025, May 22). Video: Protecting Groups for Aldehydes and Ketones: Introduction. [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]
-
PubChem. 2-(Hydroxymethyl)cyclopentanone. [Link]
-
Request PDF. ChemInform Abstract: Chemistry of 4-Hydroxy-2-cyclopentenone Derivatives. [Link]
-
PubChem. 3-Hydroxy-4-methylcyclopentan-1-one. [Link]
-
MDPI. (2015, December 18). Revisiting the Challenges in Fabricating Uniform Coatings with Polyfunctional Molecules on High Surface Energy Materials. [Link]
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American Chemical Society. (2024, December 16). 2-Hydroxy-3-methyl-2-cyclopenten-1-one. [Link]
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University of Bristol. Protecting Groups. [Link]
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A Researcher's Guide to the Safe Handling of 3-((Benzyloxy)methyl)cyclopentan-1-one
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 3-((Benzyloxy)methyl)cyclopentan-1-one, a molecule of interest in various synthetic pathways, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides an in-depth, experience-driven protocol for the use of personal protective equipment (PPE) when working with this compound, moving beyond a simple checklist to instill a culture of safety and procedural excellence.
Core Principles of Protection
The primary hazards associated with 3-((Benzyloxy)methyl)cyclopentan-1-one are contact with skin and eyes, inhalation of vapors, and accidental ingestion. Therefore, our PPE strategy is designed to create a complete barrier against these routes of exposure.
Recommended Personal Protective Equipment
A multi-layered approach to PPE is essential. The following table summarizes the required equipment, with detailed explanations in the subsequent sections.
| Body Part | Required PPE | Material/Type Recommendation |
| Eyes/Face | Chemical Splash Goggles & Face Shield | ANSI Z87.1-rated goggles; full-face shield when handling larger quantities or there is a significant splash risk. |
| Hands | Double Gloving System | Inner: Nitrile; Outer: Butyl rubber or Polyvinyl alcohol (PVA). |
| Body | Laboratory Coat | Flame-resistant, long-sleeved, and properly fitted. |
| Respiratory | Respirator (as needed) | NIOSH-approved respirator with organic vapor cartridges. |
| Feet | Closed-toe Shoes | Leather or other chemical-resistant material. |
Detailed PPE Protocols and Rationale
Eye and Face Protection: The First Line of Defense
Direct contact with 3-((Benzyloxy)methyl)cyclopentan-1-one can cause serious eye irritation[1][2]. Standard safety glasses are insufficient.
-
Chemical Splash Goggles: These are mandatory and must be worn at all times in the laboratory where this compound is handled. They form a complete seal around the eyes, protecting from splashes from all angles. Ensure they are rated to ANSI Z87.1 standards[3].
-
Face Shield: When handling quantities greater than a few milliliters or during procedures with a heightened risk of splashing (e.g., transfers, heating), a full-face shield must be worn in addition to chemical splash goggles. This provides a secondary layer of protection for the entire face.
Hand Protection: A Critical Barrier
The skin is a primary route of exposure, and this compound is known to cause skin irritation[1][2]. The choice of glove material is critical, as no single material protects against all chemicals.
-
Double Gloving: This is a best practice that significantly reduces the risk of exposure due to undetected pinholes or degradation of a single glove.
-
Inner Glove (Nitrile): Nitrile gloves provide a good baseline of protection against a variety of chemicals and are comfortable to wear. They also offer a distinct color, so any tear in the outer glove is immediately visible.
-
Outer Glove (Butyl Rubber or PVA): Due to the ketone functional group, specialized gloves are necessary. Butyl rubber provides excellent resistance to ketones[4][5]. Polyvinyl alcohol (PVA) also has a very high resistance to ketones, but it is important to note that PVA degrades in the presence of water and light alcohols[4][5]. Therefore, for aqueous workups, butyl rubber is the superior choice. Always check the manufacturer's chemical compatibility chart for specific breakthrough times.
-
Body and Foot Protection: Preventing Dermal Contact
-
Laboratory Coat: A flame-resistant, long-sleeved lab coat is required to protect the skin on the arms and torso. It should be kept clean and laundered regularly.
-
Closed-toe Shoes: Shoes made of a durable material like leather are essential to protect the feet from spills.
Respiratory Protection: When Engineering Controls are Insufficient
-
Engineering Controls: The primary method for controlling inhalation hazards is to work within a certified chemical fume hood[6].
-
Respirator Use: In situations where engineering controls are not sufficient to keep airborne concentrations low, or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary. A full respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed[7].
Procedural Guidance: Donning, Doffing, and Disposal
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential workflow for correctly donning Personal Protective Equipment.
Doffing PPE and Disposal Plan
The removal of PPE is a critical step to prevent contamination of the user and the laboratory.
-
Outer Gloves: Remove the outer gloves first, turning them inside out as you remove them to contain any contaminants. Dispose of them in a designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles by handling the straps, not the front surfaces.
-
Lab Coat: Remove the lab coat, folding it inward to contain any contamination.
-
Inner Gloves: Remove the inner gloves last, again turning them inside out.
-
Hand Washing: Immediately wash hands thoroughly with soap and water[3].
All disposable PPE and contaminated materials must be placed in a clearly labeled hazardous waste container for disposal according to institutional and local regulations[3][6].
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[7]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[7]. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration[7]. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water[7]. Seek immediate medical attention.
Always have an eyewash station and safety shower readily accessible when working with this compound[7].
By adhering to these detailed protocols, researchers can confidently and safely handle 3-((Benzyloxy)methyl)cyclopentan-1-one, ensuring a secure environment for scientific advancement.
References
- Cole-Parmer. (2006, June 23). Material Safety Data Sheet - Benzyl ether, 99%.
- AK Scientific, Inc. Benzyl ethyl ether Safety Data Sheet.
- Personal Protective Equipment Hand and Arm Protection (Appendix D).
- Safety Gloves. Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO.
- Pfaltz & Bauer. (2023, June 21). SAFETY DATA SHEET - Benzyl ethyl ether 98%.
- MolBest. (2025, July 1). Benzyl ethyl ether | Safety Data Sheet.
- Santa Cruz Biotechnology. Benzyl phenyl ether Safety Data Sheet.
- Labour Department. Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals.
- ChemicalBook. (2025, July 26). SAFETY DATA SHEET - 3-(BENZYLOXY)CYCLOBUTANONE.
- Fisher Scientific. (2011, February 8). SAFETY DATA SHEET - 3-Methyl-2-cyclopenten-1-one, stabilized.
- True PPE. (2022, August 4). 7 Chemical Resistant Gloves You Can Wear All Day Long.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
- Sigma-Aldrich. 3-(benzyloxy)cyclopentan-1-one | 139914-48-0.
- Guidechem. (2017, August 16). 3-((benzyloxy)methyl)cyclobutanone (CAS No. 172324-67-3) SDS.
- PubChem. 3-((Benzyloxy)methyl)cyclobutanone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
